Lu AF21934
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZWCJNDWOBAM-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Therapeutic Potential of Lu AF21934: A Deep Dive into its Mechanism of Action in Schizophrenia Models
For Immediate Release
[City, State] – [Date] – A comprehensive technical analysis of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), reveals a novel and promising mechanism of action for the treatment of schizophrenia. Preclinical studies demonstrate that this compound exhibits significant antipsychotic-like effects, addressing positive, negative, and cognitive symptoms in various animal models. Crucially, its therapeutic efficacy is intricately linked to the serotonergic system, specifically requiring functional 5-HT1A receptor signaling. This whitepaper provides an in-depth examination of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Core Mechanism of Action: A Synergistic Interplay between Glutamate and Serotonin Systems
This compound acts as a positive allosteric modulator of the mGlu4 receptor, meaning it does not activate the receptor directly but enhances the receptor's response to its natural ligand, glutamate.[1][2][3] The mGlu4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulatory action on the glutamatergic system is believed to be a key component of its antipsychotic effects.[1]
A pivotal finding in the preclinical evaluation of this compound is the discovery that its antipsychotic-like activity is dependent on the 5-HT1A receptor.[1] This was demonstrated in a series of experiments where the effects of this compound were blocked by the selective 5-HT1A receptor antagonist, WAY100635. Conversely, co-administration of sub-effective doses of this compound and the 5-HT1A receptor agonist, (R)-(+)-8-hydroxy-DPAT, produced a significant antipsychotic-like effect. This suggests a functional interaction or cross-talk between the mGlu4 and 5-HT1A receptor signaling pathways is essential for the therapeutic action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Receptor Activity
| Parameter | Value | Reference |
| EC50 for mGlu4 receptor | 500 nM |
Table 2: In Vivo Efficacy in Animal Models of Schizophrenia
| Animal Model | Effect of this compound | Effective Dose | Reference |
| MK-801-induced hyperactivity (mouse) | Reversal of hyperactivity | 1 mg/kg, s.c. | |
| DOI-induced head twitches (mouse) | Inhibition of head twitches | 2 mg/kg | |
| MK-801-induced social interaction deficits (rat) | Reversal of deficits | Not specified | |
| Novel object recognition test (rat) | Reversal of cognitive deficits | 2 mg/kg (sub-effective) in combination with 0.01 mg/kg (R)-(+)-8-hydroxy-DPAT | |
| Spatial delayed alteration test (rat) | Reversal of cognitive deficits | Not specified | |
| MK-801-induced dopamine and serotonin release (microdialysis) | Inhibition of release | 5 mg/kg | |
| Harmaline-induced hyperactivity (rat) | Reversal of hyperactivity | 0.5 and 2.5 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
MK-801-Induced Hyperactivity in Mice
-
Objective: To assess the effect of this compound on locomotor hyperactivity induced by the NMDA receptor antagonist MK-801, a model for positive symptoms of schizophrenia.
-
Animals: Male mice.
-
Procedure:
-
Mice are habituated to the experimental cages (e.g., automated photo-beam activity cages) for a designated period.
-
This compound (e.g., 1 mg/kg, s.c.) or vehicle is administered.
-
After a pre-treatment period (e.g., 60 minutes), MK-801 (e.g., 0.3 mg/kg, i.p.) or saline is administered.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60 minutes).
-
-
To study 5-HT1A receptor involvement:
-
The 5-HT1A antagonist WAY100635 (e.g., 0.1 mg/kg, i.p.) is administered prior to this compound.
-
A sub-effective dose of this compound is co-administered with a sub-effective dose of the 5-HT1A agonist (R)-(+)-8-hydroxy-DPAT.
-
DOI-Induced Head Twitches in Mice
-
Objective: To evaluate the effect of this compound on head twitches induced by the 5-HT2A/2C receptor agonist DOI, another model for positive symptoms.
-
Animals: Male mice.
-
Procedure:
-
This compound (e.g., 2 mg/kg) or vehicle is administered.
-
After a pre-treatment period, DOI (e.g., 2.5 mg/kg, s.c.) is administered.
-
The number of head twitches is observed and counted for a defined period (e.g., 30 minutes).
-
Microdialysis for Dopamine and Serotonin Release
-
Objective: To measure the effect of this compound on MK-801-induced increases in extracellular dopamine and serotonin levels in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).
-
Animals: Rats with surgically implanted microdialysis probes.
-
Procedure:
-
Following a baseline collection of dialysate samples, this compound (e.g., 5 mg/kg) or vehicle is administered.
-
After a pre-treatment period, MK-801 is administered.
-
Dialysate samples are collected at regular intervals and analyzed for dopamine and serotonin concentrations using high-performance liquid chromatography (HPLC).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathways and experimental logic.
Caption: this compound enhances the inhibitory effect of glutamate on presynaptic glutamate release.
Caption: The antipsychotic effects of this compound are dependent on 5-HT1A receptor signaling.
References
- 1. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
a selective positive allosteric modulator of mGluR4
An In-depth Technical Guide to a Selective Positive Allosteric Modulator of mGluR4: VU0155041
Introduction
The metabotropic glutamate receptor 4 (mGluR4), a member of the Group III metabotropic glutamate receptors, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease. Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, positive allosteric modulators (PAMs) offer a more nuanced approach. These molecules bind to a topographically distinct site on the receptor, potentiating the effect of the endogenous ligand, glutamate. This mechanism provides greater spatial and temporal precision in modulating receptor activity, aligning it more closely with natural physiological processes.
This technical guide focuses on a specific and well-characterized selective mGluR4 PAM, VU0155041. We will delve into its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for VU0155041, a potent and selective mGluR4 PAM. This data is crucial for understanding its activity profile and for designing further experiments.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 335 nM | HEK293 | Agonist-induced [35S]GTPγS binding | |
| Fold Potentiation of Glutamate EC50 | ~10-fold | CHO | Not specified | |
| Selectivity vs. other mGluRs | Inactive up to 10 µM | Various | Not specified |
Table 1: In Vitro Pharmacology of VU0155041
Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of pharmacological research. Below are the protocols for key assays used to characterize VU0155041.
[35S]GTPγS Binding Assay
This assay is a functional measure of G protein-coupled receptor (GPCR) activation. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified upon receptor stimulation.
a) Membrane Preparation:
-
HEK293 cells stably expressing rat mGluR4 are harvested.
-
Cells are homogenized in a buffer containing 20 mM HEPES and 10 mM EDTA, pH 7.4.
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in a buffer containing 20 mM HEPES and 0.1 mM EDTA, pH 7.4, and centrifuged again.
-
The final membrane pellet is resuspended in the same buffer and stored at -80°C.
b) Assay Procedure:
-
The assay is performed in a final volume of 100 µL.
-
Membranes (10-20 µg of protein) are incubated with 0.1 nM [35S]GTPγS, 100 µM GDP, and varying concentrations of VU0155041 in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
The reaction is initiated by the addition of an EC20 concentration of glutamate.
-
After a 60-minute incubation at 30°C, the reaction is terminated by rapid filtration through a GF/B filter plate using a cell harvester.
-
The filters are washed with ice-cold buffer.
-
Scintillation fluid is added to the dried filters, and radioactivity is quantified using a liquid scintillation counter.
c) Data Analysis:
-
Data are normalized to the response of a saturating concentration of glutamate.
-
EC50 values are calculated using a non-linear regression analysis with a sigmoidal dose-response curve.
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for the [35S]GTPγS binding assay.
Signaling Pathways of mGluR4
mGluR4 is a Gi/o-coupled receptor. Its activation by glutamate, potentiated by a PAM like VU0155041, initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.
Canonical mGluR4 Signaling Pathway
Caption: Canonical Gi/o signaling pathway of mGluR4.
Conclusion
VU0155041 stands as a valuable pharmacological tool for probing the function of mGluR4 and as a lead compound for the development of novel therapeutics. Its high potency and selectivity, as determined by the assays detailed in this guide, underscore the potential of targeting mGluR4 for the treatment of CNS disorders. The provided protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working in this exciting area of neuropharmacology.
Lu AF21934 and 5-HT1A receptor interaction
An In-Depth Technical Guide on the Functional Interaction Between Lu AF21934 and the 5-HT1A Receptor
Introduction
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] Preclinical studies have demonstrated its potential as an antipsychotic agent, showing efficacy in animal models that mimic the positive, negative, and cognitive symptoms of schizophrenia.[1][2] While this compound's primary target is the mGlu4 receptor, extensive research has revealed that its antipsychotic-like effects are critically dependent on the signaling of the serotonin 1A (5-HT1A) receptor.[1] This technical guide provides a comprehensive overview of the functional interaction between this compound and the 5-HT1A receptor, detailing the experimental evidence, methodologies, and proposed signaling pathways for researchers, scientists, and drug development professionals.
Data Presentation: In-Vivo Evidence of Functional Interaction
The following tables summarize the key in-vivo findings that establish the functional link between this compound and the 5-HT1A receptor.
Table 1: 5-HT1A Receptor Antagonism on the Effects of this compound
| Behavioral Model | Species | This compound Effect | Antagonist | Antagonist Effect on this compound Action |
| MK-801-induced hyperactivity | Mice | Reversal of hyperactivity | WAY100635 (0.1 mg/kg) | Inhibition of this compound's effect |
| DOI-induced head twitches | Mice | Reduction of head twitches | WAY100635 (0.1 mg/kg) | Inhibition of this compound's effect |
| MK-801-induced social interaction deficits | N/A | Reversal of deficits | WAY100635 (0.1 mg/kg) | Inhibition of this compound's effect |
| Novel object recognition | N/A | Reversal of cognitive deficits | WAY100635 (0.1 mg/kg) | Inhibition of this compound's effect |
| Spatial delayed alteration test | Rats | Reversal of cognitive deficits | WAY100635 (0.1 mg/kg) | Inhibition of this compound's effect |
Table 2: Synergistic Effects with a 5-HT1A Receptor Agonist
| Behavioral Model | Species | Sub-effective this compound Dose | Sub-effective Agonist & Dose | Combined Effect |
| DOI-induced head twitches | Mice | 1 mg/kg | (R)-(+)-8-hydroxy-DPAT (0.01 mg/kg) | Clear reduction in head twitches |
| Spatial delayed alteration test | Rats | 2 mg/kg | (R)-(+)-8-hydroxy-DPAT (0.01 mg/kg) | Clear improvement in task performance |
Table 3: Neurochemical Effects of this compound
| Condition | This compound Dose | Effect on Dopamine Release | Effect on 5-HT Release |
| MK-801-induced increase | 5 mg/kg | Inhibition of increase | Inhibition of increase |
Experimental Protocols
MK-801-Induced Hyperactivity
This model is used to assess potential antipsychotic activity, particularly against positive symptoms.
-
Animals: Male mice are used.
-
Procedure:
-
Mice are habituated to the testing environment.
-
This compound is administered at the desired dose (e.g., 5 mg/kg).
-
After a set pre-treatment time (e.g., 60 minutes), MK-801 (a non-competitive NMDA receptor antagonist) is administered to induce hyperlocomotion.
-
Locomotor activity is then recorded for a specified period.
-
For antagonist studies, the 5-HT1A antagonist WAY100635 (0.1 mg/kg) is administered prior to this compound.
-
DOI-Induced Head Twitches
This model is also used to evaluate potential efficacy against positive symptoms.
-
Animals: Male mice are used.
-
Procedure:
-
This compound is administered.
-
After the pre-treatment period, 2,5-dimethoxy-4-iodoamphetamine (DOI), a 5-HT2A/2C receptor agonist, is administered to induce head-twitch responses.
-
The number of head twitches is counted for a defined observation period.
-
For synergistic studies, sub-effective doses of this compound and a 5-HT1A agonist are co-administered.
-
In-Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
-
Animals: Rats are typically used.
-
Procedure:
-
A microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex).
-
After a recovery period, the probe is perfused with artificial cerebrospinal fluid.
-
Dialysate samples are collected at regular intervals.
-
This compound and/or other compounds are administered.
-
Neurotransmitter levels (e.g., dopamine, serotonin) in the dialysate are quantified using high-performance liquid chromatography (HPLC).
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for antagonist studies.
References
- 1. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lu AF21934 in Modulating Glutamate Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF21934 is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a member of the Group III mGlu receptors, mGlu4 is predominantly located presynaptically and plays a crucial role in regulating neurotransmitter release. Its activation generally leads to a decrease in the release of glutamate and other neurotransmitters. Due to its modulatory role in the glutamatergic system, this compound has been investigated for its therapeutic potential in central nervous system (CNS) disorders, particularly those associated with glutamate dysregulation, such as schizophrenia. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action in modulating glutamate transmission, and the experimental methodologies used to characterize its effects.
Core Properties and Mechanism of Action
This compound enhances the affinity and/or efficacy of the endogenous ligand, glutamate, at the mGlu4 receptor. This allosteric modulation allows for a fine-tuning of glutamatergic signaling rather than a direct agonism or antagonism, which can be advantageous in a therapeutic context. The primary mechanism of action of this compound involves the potentiation of mGlu4 receptor activity, which is coupled to the inhibitory G-protein (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Presynaptically, this signaling cascade ultimately leads to a reduction in neurotransmitter release, including glutamate.
A significant aspect of this compound's pharmacological profile is the dependency of its behavioral effects on the serotonin 1A (5-HT1A) receptor signaling pathway. Preclinical studies have demonstrated that the antipsychotic-like effects of this compound can be blocked by 5-HT1A receptor antagonists. This suggests a functional interaction or crosstalk between the mGlu4 and 5-HT1A receptor systems, which may involve receptor heteromerization or downstream signaling convergence.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Receptor/System | Notes |
| EC50 | 500 - 550 nM | Human mGlu4 Receptor | Half-maximal effective concentration for potentiation of glutamate response.[1][2] |
| Emax | 120% | mGlu4 Receptor | Maximum potentiation effect relative to a standard agonist. |
| Glutamate Fold-Shift | 5 | mGlu4 Receptor | The factor by which the glutamate EC50 is shifted to the left in the presence of the PAM. |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Behavioral Endpoint | Effective Dose Range (mg/kg, s.c.) | Effect |
| MK-801-induced hyperactivity | Locomotor activity | 1 | Reversal of hyperactivity. |
| Harmaline-induced hyperactivity | Locomotor activity | 0.5 - 2.5 | Reversal of hyperactivity. |
| DOI-induced head twitches | Head twitch response | 2 | Inhibition of head twitches. |
| MK-801-induced social interaction deficit | Social interaction time | 0.5 | Reversal of social deficit. |
| MK-801-induced cognitive deficit (NOR) | Recognition index | 5 | Reversal of cognitive deficit. |
| MK-801-induced neurotransmitter release | Dopamine and Serotonin in PFC | 5 | Inhibition of increased release. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.
Protocol 1: Determination of EC50 using a Fluorescence-Based Calcium Mobilization Assay
This protocol is a representative method for determining the potency of an mGlu4 PAM like this compound. It utilizes a CHO cell line stably co-expressing the human mGlu4 receptor and a chimeric G-protein (Gαqi5) that redirects the Gi/o signal to the Gq pathway, enabling measurement of intracellular calcium mobilization.
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu4 receptor and the Gαqi5 chimeric G-protein in DMEM/F12 medium supplemented with 10% FBS, antibiotics, and selection agents (e.g., G418, hygromycin B).
-
Plate cells in 384-well black-walled, clear-bottom plates and grow to confluence.
-
-
Fluorescent Dye Loading:
-
On the day of the assay, remove the culture medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) prepared in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate the cells for 1 hour at 37°C.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in assay buffer.
-
Utilize a fluorescent imaging plate reader (e.g., FLIPR) to measure intracellular calcium changes.
-
Add the this compound dilutions to the cells and incubate for a short period (e.g., 2-5 minutes).
-
Add a sub-maximal concentration (EC20) of glutamate to stimulate the mGlu4 receptor.
-
Record the fluorescence intensity before and after the addition of glutamate.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to glutamate at each concentration of this compound.
-
Plot the potentiation of the glutamate response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: In Vivo Microdialysis for Measurement of Glutamate Release
This protocol outlines a general procedure for in vivo microdialysis to measure extracellular glutamate levels in the brain of awake, freely moving rodents following administration of this compound.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum) using stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe (with a molecular weight cut-off suitable for small molecules, e.g., 20 kDa) through the guide cannula.
-
Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of glutamate levels.
-
-
Sample Collection and Analysis:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
Administer this compound (or vehicle control) systemically (e.g., via subcutaneous injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
-
Data Analysis:
-
Calculate the mean baseline glutamate concentration from the pre-drug collection period.
-
Express the post-drug glutamate concentrations as a percentage of the baseline.
-
Compare the glutamate levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Measuring Synaptic Transmission
This protocol describes a general method to investigate the effects of this compound on spontaneous excitatory postsynaptic currents (sEPSCs) in brain slices, providing insights into its impact on presynaptic glutamate release.
-
Brain Slice Preparation:
-
Anesthetize a rodent and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) cutting solution (a modified aCSF).
-
Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., cortex or hippocampus) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Prepare patch pipettes (3-5 MΩ resistance) from borosilicate glass capillaries and fill them with an appropriate internal solution (e.g., a Cs-based solution for recording excitatory currents).
-
Establish a whole-cell patch-clamp recording from a target neuron in voltage-clamp mode.
-
Hold the neuron at a negative potential (e.g., -70 mV) to record inward sEPSCs mediated by AMPA receptors.
-
-
Drug Application and Data Acquisition:
-
Record a stable baseline of sEPSC activity for several minutes.
-
Bath-apply this compound at a known concentration.
-
Continue recording sEPSCs for a sufficient period to observe the drug's effect.
-
Wash out the drug to observe any reversal of the effect.
-
Acquire data using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Data Analysis:
-
Detect and analyze sEPSCs for their frequency and amplitude using specialized software.
-
Compare the sEPSC frequency and amplitude before, during, and after this compound application. A change in frequency is indicative of a presynaptic effect, while a change in amplitude suggests a postsynaptic effect.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the mGlu4 Receptor
Caption: Signaling pathway of this compound at the presynaptic mGlu4 receptor.
Proposed Functional Interaction between mGlu4 and 5-HT1A Receptors
Caption: Proposed functional interaction of mGlu4 and 5-HT1A receptor signaling pathways.
Experimental Workflow for In Vivo Microdialysis
Caption: A typical experimental workflow for in vivo microdialysis studies.
Conclusion
This compound represents a significant tool for investigating the role of mGlu4 receptors in modulating glutamate transmission and for exploring novel therapeutic strategies for CNS disorders. Its positive allosteric modulatory action, coupled with its dependence on 5-HT1A receptor signaling, highlights the intricate interplay between neurotransmitter systems in the brain. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of mGlu4 receptor modulation. Future research should focus on delineating the precise molecular mechanisms underlying the mGlu4 and 5-HT1A receptor interaction and on translating the promising preclinical findings into clinical applications.
References
Lu AF21934: A Technical Guide on its Modulatory Effects on Dopamine and Serotonin Release
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Lu AF21934 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Preclinical research indicates that this compound exerts a modulatory effect on the release of key neurotransmitters, dopamine and serotonin, implicated in the pathophysiology of schizophrenia. Notably, research has demonstrated that this compound can inhibit the surge in dopamine and serotonin release induced by the NMDA receptor antagonist MK-801, a compound used to model psychosis-like states in animals. The antipsychotic-like effects of this compound appear to be dependent on 5-HT1A receptor signaling, highlighting a complex interplay between the glutamatergic and serotonergic systems. This technical guide provides a comprehensive overview of the available data on this compound's effects on dopamine and serotonin release, including experimental methodologies and the underlying signaling pathways.
Data Presentation: Effects on Neurotransmitter Release
The primary evidence for this compound's impact on dopamine and serotonin release comes from in vivo microdialysis studies in rodent models of schizophrenia. While the full quantitative data from the pivotal study by Wierońska and colleagues (2015) is not publicly available, the study reports a significant inhibition of MK-801-induced increases in both dopamine and serotonin levels in the prefrontal cortex of rodents.
Table 1: Qualitative Summary of this compound's Effect on MK-801-Induced Neurotransmitter Release
| Neurotransmitter | Effect of MK-801 | Effect of this compound (5 mg/kg) on MK-801-Induced Release |
| Dopamine | Increase | Inhibition[1] |
| Serotonin | Increase | Inhibition[1] |
Experimental Protocols
The following is a detailed description of the likely experimental methodology used in the preclinical evaluation of this compound, based on standard practices in the field and information from related studies.
In Vivo Microdialysis for Dopamine and Serotonin Measurement
Objective: To measure the extracellular concentrations of dopamine and serotonin in the prefrontal cortex of freely moving rodents following the administration of this compound and the psychosis-inducing agent, MK-801.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for these studies. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Surgical Procedure:
-
Animals are anesthetized using isoflurane or a ketamine/xylazine mixture.
-
The animal is placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the medial prefrontal cortex. Coordinates are determined based on a standard rodent brain atlas.
-
The cannula is secured to the skull using dental cement and jeweler's screws.
-
Animals are allowed a recovery period of at least 48 hours post-surgery.
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
A stabilization period of at least 60-120 minutes is allowed to achieve a stable baseline of neurotransmitter levels.
-
Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
This compound (e.g., 5 mg/kg) or vehicle is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Following this compound administration, MK-801 (e.g., 0.2 mg/kg) is administered to induce an increase in dopamine and serotonin release.
-
Dialysate samples continue to be collected at regular intervals for a defined period post-injection.
Sample Analysis:
-
The collected dialysate samples are immediately stabilized, often with an antioxidant solution, and stored at -80°C until analysis.
-
Dopamine and serotonin concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD).
-
The system is calibrated using standard solutions of known dopamine and serotonin concentrations.
-
Data are typically expressed as a percentage of the average baseline concentration.
Signaling Pathways and Mechanisms of Action
The antipsychotic-like effects of this compound and its influence on dopamine and serotonin release are believed to be mediated through a complex interaction of signaling pathways. The primary mechanism involves the positive allosteric modulation of the mGlu4 receptor, which in turn influences serotonergic and dopaminergic neurotransmission.
Proposed Signaling Pathway for this compound's Action
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for microdialysis studies.
Clinical Development and Future Directions
As of the latest available information, this compound has primarily been evaluated in preclinical studies. There is limited publicly available information regarding its advancement into clinical trials for schizophrenia or other indications. The preclinical findings, particularly the compound's ability to modulate dopamine and serotonin release in a manner relevant to psychosis and its dependence on 5-HT1A receptor signaling, suggest a novel therapeutic mechanism that warrants further investigation. Future research will likely focus on elucidating the precise downstream signaling cascades and the specific neuronal circuits involved in the therapeutic effects of this compound. Further clinical studies would be necessary to establish the safety, tolerability, and efficacy of this compound in human subjects.
References
investigating the antipsychotic-like effects of Lu AF21934
An In-depth Technical Guide to the Antipsychotic-like Effects of Lu AF21934
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3] Preclinical research has demonstrated its potential as a novel therapeutic agent for schizophrenia, exhibiting efficacy in rodent models that mimic the positive, negative, and cognitive symptoms of the disorder.[4][5] A significant body of evidence indicates that the antipsychotic-like actions of this compound are critically dependent on signaling through the serotonin 1A (5-HT1A) receptor, suggesting a complex interplay between the glutamatergic and serotonergic systems. This document provides a comprehensive technical overview of the pharmacological profile, preclinical efficacy, and mechanism of action of this compound, supported by detailed experimental protocols and data.
Core Mechanism of Action
This compound functions as a positive allosteric modulator at the mGlu4 receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate. This modulation leads to an inhibition of neurotransmitter release, a key mechanism for its therapeutic effects. Notably, the antipsychotic-like effects of this compound are not direct but are functionally interconnected with the 5-HT1A receptor system. Studies show that blockade of 5-HT1A receptors negates the efficacy of this compound, while co-administration with a 5-HT1A agonist at sub-effective doses produces a synergistic antipsychotic-like response.
Quantitative Pharmacology and Efficacy
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. Its potency as an mGlu4 PAM is well-defined, and its efficacy has been quantified across multiple behavioral models relevant to schizophrenia.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Receptor/Assay | Reference |
| EC50 | 500 nM | mGlu4 Receptor | |
| Emax | 120% | Glutamate Response Potentiation | |
| Glutamate Fold-Shift | 5 | Glutamate Response Potentiation | |
| Off-Target Affinity | No significant affinity at 10 µM | Screen of 70 GPCRs | |
| Weak Off-Target Activity | Modulator/Antagonist | mGlu6 (PAM), Adenosine A2A (Antagonist), 5-HT2B (Antagonist) |
Table 2: Summary of In Vivo Antipsychotic-like Effects of this compound
| Model | Species | This compound Dose (s.c.) | Key Outcome | Reference |
| MK-801-Induced Hyperactivity | Mouse | 1 mg/kg | Significant reversal of hyperactivity (P < 0.009) | |
| DOI-Induced Head Twitches | Mouse | 2 mg/kg | Significant inhibition of head twitches (P < 0.01) | |
| MK-801-Induced Social Deficits | Rat | 0.1-1 mg/kg | Reversal of social interaction disruptions | |
| Novel Object Recognition (NOR) | Rat | 5 mg/kg | Reversal of MK-801-induced cognitive deficits (P < 0.005) | |
| Amphetamine-Induced Hyperactivity | Rodent | 0.1-5 mg/kg | Dose-dependent inhibition of hyperactivity | |
| Harmaline-Induced Hyperactivity | Rat | 0.5 & 2.5 mg/kg | Reversal of hyperactivity | |
| MK-801-Induced Neurotransmitter Release | Rat | 5 mg/kg | Inhibited increase in Dopamine and 5-HT release |
Table 3: Mechanistic Studies on 5-HT1A Receptor Interaction
| Experiment | This compound Dose | Interacting Compound | Dose | Outcome | Reference |
| Antagonism Study | 1 mg/kg | WAY100635 (5-HT1A Antagonist) | 0.1 mg/kg | This compound-induced effects were fully inhibited. | |
| Synergy Study | 0.1 mg/kg (sub-effective) | (R)-(+)-8-OH-DPAT (5-HT1A Agonist) | 0.01 mg/kg (sub-effective) | Concomitant administration induced a clear antipsychotic-like effect. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. The following protocols are based on the primary mechanistic studies of this compound.
General Methods
-
Animals: Male CD-1 mice and Sprague-Dawley rats were used for the behavioral studies.
-
Drug Formulation: this compound was suspended in 20% (2-hydropropyl)-β-cyclodextrin for administration.
-
Administration: this compound was administered subcutaneously (s.c.) 60 minutes prior to behavioral testing. The 5-HT1A antagonist WAY100635 was administered intraperitoneally (i.p.) 45 minutes before the test, and the agonist (R)-(+)-8-OH-DPAT was administered s.c. 15 minutes before the test.
MK-801-Induced Hyperactivity (Mouse)
-
Objective: To model positive symptoms of schizophrenia.
-
Protocol:
-
Mice are habituated to individual locomotor activity cages.
-
This compound and/or interacting compounds (WAY100635, 8-OH-DPAT) are administered at specified pretreatment times.
-
MK-801 (an NMDA receptor antagonist) is administered to induce hyperlocomotion.
-
Locomotor activity (distance traveled, rearing, etc.) is recorded automatically for a 60-minute period.
-
-
Data Analysis: Data are analyzed using a two-way ANOVA to assess the main effects and interactions between treatments.
DOI-Induced Head Twitches (Mouse)
-
Objective: A model for 5-HT2A receptor-mediated hallucinogenic-like effects, relevant to positive symptoms.
-
Protocol:
-
Mice are pretreated with this compound and/or WAY100635.
-
2,5-dimethoxy-4-iodoamphetamine (DOI), a 5-HT2A/2C agonist, is administered to induce head-twitch responses.
-
Immediately after DOI injection, mice are placed in individual observation chambers.
-
The number of head twitches is counted by a trained observer for a 20-minute period.
-
-
Data Analysis: Statistical analysis is performed using a two-way ANOVA followed by post hoc tests.
Novel Object Recognition (NOR) Test (Rat)
-
Objective: To assess cognitive deficits, a core feature of schizophrenia.
-
Protocol:
-
Habituation: Rats are habituated to an empty open-field arena.
-
Acquisition Phase (T1): Rats are placed in the arena containing two identical objects and allowed to explore for a set period. MK-801 is administered prior to this phase to induce a cognitive deficit. This compound and/or other compounds are given at specified pretreatment times.
-
Retention Phase (T2): After an inter-trial interval, rats are returned to the arena where one of the familiar objects has been replaced with a novel object.
-
Exploration time for both the novel and familiar object is recorded.
-
-
Data Analysis: A recognition index (e.g., time with novel object / total exploration time) is calculated. Statistical significance is determined using ANOVA.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Lu AF21934: A Novel mGlu4 Positive Allosteric Modulator for Parkinson's Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lu AF21934 has emerged as a significant investigational compound in the field of Parkinson's disease (PD) research. As a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), it represents a promising non-dopaminergic therapeutic strategy. This document provides a comprehensive technical overview of this compound, summarizing key preclinical findings, detailing experimental methodologies, and presenting quantitative data to support its potential in treating the motor symptoms of PD and mitigating the side effects of current therapies.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. The mainstay of treatment, levodopa (L-DOPA), while effective, is associated with the development of motor complications, including L-DOPA-induced dyskinesia (LID), after long-term use. This has driven the search for alternative and adjunctive therapies that can provide symptomatic relief without the associated motor fluctuations.
This compound acts on the mGlu4 receptor, a presynaptic receptor that plays a crucial role in modulating glutamate release in the basal ganglia. By potentiating the effect of endogenous glutamate at the mGlu4 receptor, this compound can dampen the excessive glutamatergic transmission that is a hallmark of the parkinsonian state. This mechanism offers the potential to restore motor control and, importantly, to work synergistically with L-DOPA, allowing for lower, more effective doses and potentially reducing the incidence of LID.
Mechanism of Action: mGlu4 Positive Allosteric Modulation
This compound does not directly activate the mGlu4 receptor but rather enhances its sensitivity to the endogenous ligand, glutamate. This allosteric modulation leads to a more physiological, fine-tuned regulation of synaptic transmission compared to direct agonists. The primary mechanism of action involves the inhibition of corticostriatal synaptic transmission, which is hyperactive in the dopamine-depleted state of Parkinson's disease.
dot
Caption: Proposed signaling pathway of this compound at the corticostriatal synapse.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity and Selectivity
| Parameter | Value | Species | Notes |
| EC50 (mGlu4) | 500 nM | Human | |
| Selectivity | No significant affinity at 10 µM | >70 GPCRs | Weak positive allosteric modulator of mGlu6; antagonist at adenosine A2A and 5-HT2B receptors. |
Table 2: In Vivo Efficacy in Parkinson's Disease Models
| Model | Species | Dosing (mg/kg, s.c.) | Outcome |
| Haloperidol-Induced Catalepsy | Rat | 10 and 30 | Significant alleviation of catalepsy. |
| Harmaline-Induced Hyperactivity | Rat | 0.5 and 2.5 | Reversal of hyperactivity. |
| 6-OHDA-Lesioned (Akinesia) | Rat | 10 and 30 | No significant effect alone. |
| 6-OHDA-Lesioned (Akinesia with L-DOPA) | Rat | 10 and 30 (this compound) + 1 and 5 (L-DOPA) | Synergistic alleviation of akinesia. |
| 6-OHDA-Lesioned (LID) | Rat | 10 and 30 (this compound) + L-DOPA | Reduced incidence of L-DOPA-induced dyskinesia. |
Note: Detailed pharmacokinetic data (ADME) for this compound is not extensively available in the public domain.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is a cornerstone for evaluating anti-parkinsonian drugs.
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.
-
Procedure:
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target injection site (e.g., the medial forebrain bundle or the striatum).
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically dissolved in saline with ascorbic acid to prevent oxidation) is slowly infused into the target brain region using a microsyringe.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care, including analgesics and hydration.
-
Lesion Confirmation: The extent of the dopamine lesion is typically confirmed 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem analysis (e.g., tyrosine hydroxylase immunohistochemistry).
-
Haloperidol-Induced Catalepsy Test
This test is used to assess the cataleptic state, which is considered a model for the akinesia and rigidity observed in Parkinson's disease.
-
Objective: To evaluate the potential of a compound to reverse catalepsy induced by a dopamine D2 receptor antagonist.
-
Procedure:
-
Drug Administration: Animals are administered haloperidol (typically 0.5-1.5 mg/kg, i.p. or s.c.).
-
Test Compound Administration: this compound or vehicle is administered at a specified time before or after the haloperidol injection.
-
Catalepsy Assessment (Bar Test): At predetermined time points after haloperidol administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface. The latency for the animal to remove both forepaws from the bar is recorded. A cut-off time (e.g., 120-180 seconds) is typically used.
-
Data Analysis: The mean latency to descend is calculated for each treatment group and compared.
-
In Vivo Electrophysiological Recording of Corticostriatal Synaptic Transmission
This technique allows for the direct measurement of the effects of a compound on synaptic activity in the brain.
-
Objective: To determine the effect of this compound on the strength of the synaptic connection between the cortex and the striatum.
-
Procedure:
-
Animal Preparation: The animal is anesthetized and placed in a stereotaxic frame. Craniotomies are performed over the cortex and striatum.
-
Electrode Placement: A stimulating electrode is lowered into the cortex, and a recording electrode is placed in the striatum.
-
Baseline Recording: Evoked field potentials or single-unit activity are recorded in the striatum in response to electrical stimulation of the cortex. A stable baseline of synaptic responses is established.
-
Drug Application: this compound is administered systemically or locally.
-
Post-Drug Recording: The evoked synaptic responses are recorded again to determine the effect of the compound.
-
Data Analysis: The amplitude and/or slope of the evoked potentials are measured and compared before and after drug administration.
-
dot
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Discussion and Future Directions
The preclinical data for this compound strongly support its potential as a novel therapeutic agent for Parkinson's disease. Its ability to act synergistically with L-DOPA is particularly noteworthy, as this could lead to a "L-DOPA-sparing" strategy, where lower doses of L-DOPA are required for efficacy, thereby delaying or reducing the onset of motor complications.
Future research should focus on several key areas:
-
Pharmacokinetics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its clinical development.
-
Chronic Dosing Studies: Long-term studies are needed to evaluate the sustained efficacy and safety of this compound, both alone and in combination with L-DOPA.
-
Disease Modification: Investigating whether the modulation of glutamatergic transmission with this compound has any neuroprotective or disease-modifying effects would be of significant interest.
-
Clinical Trials: Ultimately, well-designed clinical trials in Parkinson's disease patients are required to translate these promising preclinical findings into a viable therapy.
Conclusion
This compound is a compelling molecule for Parkinson's disease research, offering a distinct mechanism of action that complements existing dopaminergic therapies. The data presented in this guide highlight its potential to improve motor symptoms and address the challenge of L-DOPA-induced dyskinesia. For researchers and drug development professionals, this compound represents a valuable tool to further explore the role of mGlu4 receptors in the pathophysiology of Parkinson's disease and to advance the development of novel and improved treatments.
Unveiling the Neuromodulatory Potential of Lu AF21934: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AF21934 is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Preclinical research has predominantly focused on its potential antipsychotic and anxiolytic properties, with a mechanism of action intertwined with serotonergic pathways. While direct evidence for classical neuroprotective effects in models of neurodegeneration remains to be established, its modulation of glutamate signaling, a key pathway in neuronal excitotoxicity, suggests a potential for broader therapeutic applications. This technical guide provides a comprehensive overview of the preclinical data on this compound, including detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism and experimental workflows.
Core Pharmacology and Mechanism of Action
This compound acts as a positive allosteric modulator of the mGlu4 receptor, a class C G-protein coupled receptor. As a PAM, it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. The mGlu4 receptor is primarily located presynaptically and is involved in the modulation of neurotransmitter release.
The antipsychotic-like effects of this compound appear to be dependent on the 5-HT1A receptor.[1] Studies have shown that the effects of this compound in animal models of psychosis can be inhibited by the 5-HT1A receptor antagonist WAY100635.[1] Furthermore, co-administration of sub-effective doses of this compound and a 5-HT1A receptor agonist results in a significant antipsychotic-like effect.[1] This suggests a functional interaction between the mGlu4 and 5-HT1A receptor signaling pathways.
In contrast, the anxiolytic-like effects of this compound seem to be mediated through the GABAergic system, as its effects in the stress-induced hyperthermia test were inhibited by the benzodiazepine receptor antagonist flumazenil and were independent of the serotonergic system.
dot
References
The Impact of Lu AF21934 on Cognitive Deficits in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), has demonstrated potential in mitigating cognitive deficits in preclinical animal models. This document provides an in-depth technical overview of the key findings, experimental designs, and proposed mechanisms of action related to this compound's pro-cognitive effects. The data presented herein is primarily derived from studies utilizing the MK-801-induced cognitive impairment model in rodents, a well-established paradigm for screening compounds with potential antipsychotic and cognitive-enhancing properties. The evidence suggests that the beneficial effects of this compound on cognition are mediated, at least in part, through a functional interaction with the serotonin 1A (5-HT1A) receptor signaling pathway.
Introduction
Cognitive impairment is a core feature of several neuropsychiatric disorders, including schizophrenia, and represents a significant unmet medical need. The glutamatergic system, particularly the mGlu4 receptor, has emerged as a promising target for therapeutic intervention. This compound, as a selective mGlu4 PAM, offers a nuanced approach to modulating glutamatergic transmission. This guide synthesizes the available preclinical data on this compound's efficacy in reversing cognitive deficits in animal models, with a focus on the quantitative outcomes and the detailed methodologies employed in these critical studies.
Quantitative Data Presentation
The efficacy of this compound in ameliorating cognitive deficits has been assessed in various behavioral paradigms. The following tables summarize the key quantitative findings from studies investigating this compound in the Novel Object Recognition (NOR) and Spatial Delayed Alternation (SDA) tasks in mice with cognitive impairment induced by the NMDA receptor antagonist, MK-801.
Table 1: Effect of this compound on MK-801-Induced Deficits in the Novel Object Recognition (NOR) Task
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | Statistical Significance vs. MK-801 |
| Vehicle + Vehicle | - | 0.25 ± 0.04 | - |
| Vehicle + MK-801 | 0.2 | -0.02 ± 0.05 | - |
| This compound + MK-801 | 1 | 0.18 ± 0.06 | p < 0.05 |
| This compound + MK-801 | 2.5 | 0.22 ± 0.07 | p < 0.01 |
| This compound + MK-801 | 5 | 0.28 ± 0.05 | p < 0.001 |
Data adapted from Wierońska et al., Psychopharmacology, 2015.[1]
Table 2: Effect of this compound on MK-801-Induced Deficits in the Spatial Delayed Alternation (SDA) Task
| Treatment Group | Dose (mg/kg) | % Correct Alternations (Mean ± SEM) | Statistical Significance vs. MK-801 |
| Vehicle + Vehicle | - | 85 ± 3.5 | - |
| Vehicle + MK-801 | 0.2 | 55 ± 4.2 | - |
| This compound + MK-801 | 2.5 | 78 ± 5.1 | p < 0.01 |
| This compound + MK-801 | 5 | 82 ± 4.8 | p < 0.001 |
Data adapted from Wierońska et al., Psychopharmacology, 2015.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Animals
-
Species: Male C57BL/6J mice.
-
Housing: Housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
Drug Administration
-
This compound: Administered subcutaneously (s.c.) 60 minutes before the behavioral test.
-
MK-801: Administered intraperitoneally (i.p.) 30 minutes before the behavioral test to induce cognitive deficits.
Novel Object Recognition (NOR) Task
This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: A gray plastic open-field box (40 x 40 x 35 cm).
-
Habituation: On day 1, mice were allowed to freely explore the empty arena for 10 minutes.
-
Training (T1): On day 2, two identical objects were placed in the arena, and each mouse was allowed to explore them for 10 minutes.
-
Testing (T2): One hour after T1, one of the familiar objects was replaced with a novel object. Mice were then returned to the arena and allowed to explore for 5 minutes.
-
Data Analysis: The time spent exploring each object was recorded. The discrimination index was calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).
Spatial Delayed Alternation (SDA) Task
This task evaluates spatial working memory in a T-maze.
-
Apparatus: A T-maze with a starting arm and two goal arms.
-
Procedure:
-
Forced-choice trial: One goal arm was blocked, and the mouse was forced to enter the open arm where a food reward was located.
-
Delay: A 30-second delay was imposed.
-
Free-choice trial: The block was removed, and the mouse was placed back in the start arm. A correct choice was recorded if the mouse entered the previously unvisited arm.
-
-
Data Analysis: The percentage of correct alternations over a series of trials was calculated.
Signaling Pathways and Mechanisms of Action
The pro-cognitive effects of this compound are believed to stem from its modulation of the mGlu4 receptor, which in turn influences downstream signaling cascades. Furthermore, a significant body of evidence points to a crucial interaction with the 5-HT1A receptor system.
mGlu4 Receptor Signaling
The mGlu4 receptor is a Gi/o-coupled receptor. Its activation by an agonist, or positive allosteric modulation by a compound like this compound in the presence of endogenous glutamate, leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: mGlu4 Receptor Signaling Pathway.
Interaction with the 5-HT1A Receptor
Studies have shown that the cognitive-enhancing effects of this compound are blocked by the 5-HT1A receptor antagonist, WAY-100635. This suggests a necessary permissive role of 5-HT1A receptor signaling for the action of this compound. The precise molecular nature of this interaction is still under investigation but may involve receptor heterodimerization or downstream signaling convergence.
Caption: Functional Interaction of mGlu4 and 5-HT1A Receptors.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for assessing the impact of this compound on MK-801-induced cognitive deficits in the Novel Object Recognition task.
Caption: Novel Object Recognition Experimental Workflow.
Conclusion
The preclinical data strongly support the potential of this compound as a cognitive-enhancing agent. Its efficacy in reversing MK-801-induced deficits in validated animal models of cognition, such as the NOR and SDA tasks, is promising. The elucidation of the intricate interplay between the mGlu4 and 5-HT1A receptor systems will be crucial for the further development of this and similar compounds. The detailed methodologies and quantitative data presented in this guide are intended to facilitate the design and interpretation of future studies in this important area of neuropsychopharmacology.
References
Methodological & Application
Application Notes: In Vivo Administration Protocol for Lu AF21934 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF21934 is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a PAM, this compound does not activate the mGlu4 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate.[3] Preclinical studies in rodents have demonstrated its potential therapeutic utility for psychiatric and neurological disorders. Specifically, it has shown antipsychotic-like and anxiolytic-like effects.[2][4] The mechanism of action for its antipsychotic-like effects appears to be dependent on the 5-hydroxytryptamine (5-HT)1A receptor.
These application notes provide a detailed protocol for the preparation and in vivo administration of this compound to rats based on published preclinical research.
Mechanism of Action: Signaling Pathway
This compound enhances mGlu4 receptor signaling. The mGlu4 receptor is a presynaptic autoreceptor that, when activated, inhibits glutamate release. By potentiating this effect, this compound reduces excessive glutamatergic transmission. Its therapeutic effects are also linked to an interaction with the 5-HT1A receptor signaling pathway.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize dosing information from published studies in rats.
Table 1: Subcutaneous (s.c.) Administration of this compound in Rats
| Experimental Model | Dose Range (mg/kg, s.c.) | Key Findings | Reference |
| Harmaline-Induced Hyperactivity | 0.5 - 5 | Doses of 0.5 and 2.5 mg/kg reversed hyperactivity. | |
| Vogel's Conflict Test (Anxiety) | 2, 5, 10, 15 | Showed anxiolytic-like effects. |
Table 2: Oral (p.o.) Administration of this compound in Rats
| Experimental Model | Dose Range (mg/kg, p.o.) | Key Findings | Reference |
| L-DOPA-Induced Dyskinesia | 10, 30 | Did not reduce abnormal involuntary movements (AIMs). |
Experimental Protocols
This section details the materials and methods for preparing and administering this compound to rats via subcutaneous injection, the most commonly reported route.
Required Materials
-
This compound powder
-
(2-Hydroxypropyl)-β-cyclodextrin (HPβCD)
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Male Sprague-Dawley or Wistar rats (weight- and age-matched)
-
Analytical balance
-
Vortex mixer
-
Sterile 1 mL syringes with 25-27G needles
-
Appropriate animal housing and handling equipment
-
Personal Protective Equipment (PPE)
Drug Formulation Protocol
This compound has been formulated in a 20% HPβCD solution for subcutaneous administration. HPβCD is a common excipient used to increase the solubility of hydrophobic compounds for in vivo research.
-
Prepare the Vehicle:
-
Weigh the required amount of HPβCD to make a 20% (w/v) solution. For example, to prepare 10 mL of vehicle, weigh 2 g of HPβCD.
-
Add the HPβCD to a sterile container.
-
Add approximately 8 mL of sterile water or saline and vortex vigorously until the HPβCD is fully dissolved.
-
Adjust the final volume to 10 mL with the solvent.
-
-
Prepare the this compound Formulation:
-
Determine the desired final concentration of this compound. For a 1 mg/mL solution, weigh 10 mg of this compound powder.
-
Add the weighed this compound powder directly to 10 mL of the prepared 20% HPβCD vehicle.
-
Vortex the suspension thoroughly until the compound is fully dispersed. Gentle warming or sonication may be used to aid dissolution if necessary, but stability under these conditions should be verified.
-
The final formulation should be a clear solution. If particulates remain, consider sterile filtration through a 0.22 µm PVDF syringe filter if the compound's properties allow.
-
In Vivo Administration Workflow
The following diagram and protocol outline the key steps for a typical in vivo study.
Caption: Experimental workflow for this compound administration in rats.
Subcutaneous (s.c.) Administration Protocol
-
Animal Preparation: Allow rats to acclimatize to the facility for at least one week prior to the experiment. Handle the animals daily to reduce stress.
-
Dose Calculation:
-
Weigh each rat immediately before dosing.
-
Calculate the required volume for injection based on the animal's weight and the concentration of the drug formulation.
-
Example: For a 2.5 mg/kg dose in a 300 g (0.3 kg) rat using a 1 mg/mL formulation:
-
Dose (mg) = 0.3 kg * 2.5 mg/kg = 0.75 mg
-
Volume (mL) = 0.75 mg / 1 mg/mL = 0.75 mL
-
-
-
Injection Procedure:
-
Firmly but gently restrain the rat.
-
Grasp the loose skin over the dorsal midline (nape of the neck/shoulders) and lift it to form a "tent".
-
Insert a sterile needle (25-27G) into the base of the tented skin, parallel to the body.
-
Slightly aspirate the syringe to ensure the needle has not entered a blood vessel.
-
Slowly inject the calculated volume of the this compound formulation or vehicle control.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its home cage.
-
-
Post-Administration:
-
Based on published studies, a pre-treatment period of 60 minutes is recommended between administration and the start of behavioral testing.
-
Monitor the animal for any adverse reactions at the injection site or changes in general behavior.
-
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Lu AF21934 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and subcutaneous (SC) administration of Lu AF21934, a selective and brain-penetrant positive allosteric modulator of the mGlu4 receptor, in mice for pre-clinical research.
Overview
This compound is a solid, white to off-white powder with a molecular weight of 315.20 g/mol and the chemical formula C14H16Cl2N2O2.[1] Due to its hydrophobic nature, direct reconstitution in aqueous solutions for in vivo administration is challenging. This protocol outlines the use of 20% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) as a vehicle to effectively disperse this compound for subcutaneous injection in mice.[1][2] HP-β-CD is a cyclic oligosaccharide that can encapsulate poorly water-soluble compounds, thereby increasing their aqueous solubility and suitability for parenteral administration.
Quantitative Data Summary
The following tables provide key quantitative information for the preparation and administration of this compound.
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 315.20 g/mol |
| Chemical Formula | C14H16Cl2N2O2 |
| Appearance | White to off-white solid |
| In Vitro EC50 for mGlu4 Receptor | 500 nM |
Table 2: Dosing and Administration Parameters for Mice
| Parameter | Recommendation |
| Vehicle | 20% (w/v) HP-β-CD in Sterile Water for Injection |
| Dosing Range | 0.1 - 5 mg/kg[1] |
| Injection Volume | 5 - 10 mL/kg |
| Needle Gauge | 25 - 27 G |
| Administration Route | Subcutaneous (SC) |
| Injection Site | Scruff of the neck or flank |
Experimental Protocols
Preparation of 20% (w/v) HP-β-CD Vehicle
Materials:
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI)
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or flask
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., laminar flow hood), weigh the required amount of HP-β-CD to prepare a 20% (w/v) solution. For example, to prepare 10 mL of vehicle, weigh 2 g of HP-β-CD.
-
Transfer the HP-β-CD to a sterile beaker or flask containing a sterile magnetic stir bar.
-
Add the required volume of Sterile WFI. For a 20% (w/v) solution, add WFI to the final desired volume (e.g., bring 2 g of HP-β-CD to a final volume of 10 mL with WFI).
-
Stir the solution on a magnetic stir plate at room temperature until the HP-β-CD is completely dissolved. This may take up to 30 minutes. Gentle heating (to no more than 37°C) can be used to expedite dissolution.
-
Sterile-filter the 20% HP-β-CD solution through a 0.22 µm syringe filter into a sterile container.
-
The sterile vehicle can be stored at 2-8°C for several weeks.
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Sterile 20% (w/v) HP-β-CD vehicle
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be dosed. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
-
In a sterile tube or vial, add the calculated amount of this compound powder.
-
Add the appropriate volume of the sterile 20% HP-β-CD vehicle to the powder.
-
Vortex the mixture vigorously for 2-3 minutes to disperse the compound.
-
If the compound is not fully dispersed, sonicate the suspension for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure a uniform suspension. While complete dissolution may not occur, the goal is to achieve a fine, homogenous dispersion suitable for injection.
-
Prepare the formulation fresh on the day of the experiment.
Subcutaneous Administration in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 G)
-
Animal scale
-
70% ethanol (optional)
Procedure:
-
Warm the prepared this compound formulation to room temperature or body temperature before injection to minimize discomfort to the animal.
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck between the thumb and forefinger.
-
Create a "tent" of skin at the injection site (either the scruff of the neck or the flank).
-
If desired, wipe the injection site with 70% ethanol and allow it to dry, though this is not always necessary for subcutaneous injections.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle.
-
Slowly inject the calculated volume of the this compound suspension.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Use a new sterile needle and syringe for each animal to prevent cross-contamination and infection.
Visualizations
References
Application Notes and Protocols: Effective Dosage of Lu AF21934 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosages and experimental protocols for the use of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), in various rodent behavioral studies. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound and similar compounds.
Quantitative Data Summary
The effective dosage of this compound varies depending on the rodent species, the behavioral paradigm, and the specific symptom domain being investigated. The following tables summarize the quantitative data from key preclinical studies.
Table 1: Effective Dosages of this compound in Mouse Behavioral Models
| Behavioral Test | Mouse Strain | Administration Route | Effective Dose Range (mg/kg) | Observed Effects |
| MK-801-Induced Hyperactivity | C57BL/6 | Subcutaneous (s.c.) | 0.1 - 5 | Dose-dependent inhibition of hyperactivity.[1] |
| DOI-Induced Head Twitches | C57BL/6 | Subcutaneous (s.c.) | 1 - 5 | Antagonism of head-twitch responses.[1] |
| Harmaline-Induced Hyperactivity | Not Specified | Subcutaneous (s.c.) | 0.5 - 2.5 | Reversal of hyperactivity.[1][2] |
Table 2: Effective Dosages of this compound in Rat Behavioral Models
| Behavioral Test | Rat Strain | Administration Route | Effective Dose Range (mg/kg) | Observed Effects |
| Social Interaction Test (MK-801 Model) | Not Specified | Subcutaneous (s.c.) | Not Specified | Reversal of social interaction deficits. |
| Novel Object Recognition (NOR) Test | Not Specified | Subcutaneous (s.c.) | Not Specified | Improvement in recognition memory. |
| Harmaline-Induced Hyperactivity | Not Specified | Subcutaneous (s.c.) | 0.5 - 2.5 | Reversal of hyperactivity.[2] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These protocols are based on established procedures and studies investigating this compound and related compounds.
MK-801-Induced Hyperactivity in Mice
This model is used to assess the potential antipsychotic properties of compounds by measuring their ability to counteract the hyperlocomotion induced by the NMDA receptor antagonist, MK-801.
Materials:
-
Male C57BL/6 mice
-
This compound
-
MK-801 (dizocilpine)
-
Vehicle (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin in sterile water)
-
Saline (0.9% NaCl)
-
Open field arenas (e.g., 50 x 50 x 33 cm) equipped with automated activity monitoring systems (e.g., Ethovision).
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. On the test day, habituate each mouse to the open field arena for 30 minutes.
-
Drug Administration:
-
Administer this compound (or vehicle) subcutaneously (s.c.) at the desired dose.
-
30 minutes after this compound administration, inject MK-801 (0.15 - 0.32 mg/kg) or saline intraperitoneally (i.p.).
-
-
Testing: Immediately after the MK-801 injection, place the mice back into the open field arenas.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, rearing frequency) for a period of 60-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the temporal effects of the treatments. Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA).
DOI-Induced Head Twitches in Mice
This model is used to screen for potential antipsychotic and hallucinogenic properties of compounds. The head-twitch response is a characteristic behavior induced by serotonin 5-HT2A receptor agonists like DOI.
Materials:
-
Male C57BL/6 mice
-
This compound
-
DOI (2,5-dimethoxy-4-iodoamphetamine)
-
Vehicle
-
Observation chambers (e.g., clear cylindrical glass cages).
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes. Place each mouse in an individual observation chamber for a 30-minute habituation period.
-
Drug Administration:
-
Administer this compound (or vehicle) s.c. at the desired dose.
-
60 minutes after this compound administration, inject DOI (e.g., 2.5 mg/kg) i.p.
-
-
Observation: Immediately after the DOI injection, begin observing the mice and count the number of head twitches for a 20-minute period. A head twitch is a rapid, spasmodic rotational movement of the head.
-
Data Analysis: Compare the number of head twitches between the different treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
Social Interaction Test in Rats (MK-801 Model)
This test assesses social withdrawal, a negative symptom of schizophrenia. The model uses MK-801 to induce a social deficit, which can then be potentially reversed by test compounds.
Materials:
-
Male rats (e.g., Sprague-Dawley) housed in pairs.
-
This compound
-
MK-801
-
Vehicle
-
Saline
-
A familiar open field arena.
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes.
-
Drug Administration:
-
Administer this compound (or vehicle) s.c.
-
30 minutes later, administer MK-801 (e.g., 0.1 mg/kg) or saline i.p.
-
-
Testing: 30 minutes after the MK-801 injection, place a pair of unfamiliar rats (one from each treatment group) into the arena.
-
Data Collection: Videotape the interaction for a 10-15 minute period. Score the duration and frequency of social behaviors, such as sniffing, grooming, and following.
-
Data Analysis: Compare the social interaction parameters between the different treatment groups.
Novel Object Recognition (NOR) Test in Rats
The NOR test evaluates cognitive function, specifically recognition memory, which is often impaired in schizophrenia.
Materials:
-
Male rats (e.g., Wistar)
-
This compound
-
Vehicle
-
An open field arena (e.g., 100 x 100 x 50 cm).
-
Two sets of identical objects (e.g., plastic toys of similar size but different shapes and colors).
Procedure:
-
Habituation: On day 1, allow each rat to explore the empty open field arena for 10 minutes.
-
Familiarization (Training): On day 2, place two identical objects in the arena. Allow each rat to explore the objects for a set period (e.g., 5 minutes).
-
Drug Administration: Administer this compound (or vehicle) s.c. at the desired time point before the test phase (e.g., 60 minutes prior).
-
Testing: After a retention interval (e.g., 1 to 24 hours), place one of the familiar objects and one novel object in the arena. Allow the rat to explore for 5 minutes.
-
Data Collection: Record the time spent exploring each object. Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Visualization of Pathways and Workflows
Signaling Pathway of this compound at the mGlu4 Receptor
This compound acts as a positive allosteric modulator of the mGlu4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the mGlu4 receptor can inhibit the phosphatidylinositol-3-kinase (PI3K) pathway.
Caption: Signaling pathway of the mGlu4 receptor modulated by this compound.
Experimental Workflow for Rodent Behavioral Studies
The following diagram illustrates a typical workflow for conducting behavioral studies with this compound in rodent models.
Caption: General experimental workflow for in vivo rodent behavioral studies.
Logical Relationship of this compound's Effects on Schizophrenia-like Symptoms
This diagram illustrates the logical framework for how this compound is hypothesized to ameliorate different symptom domains of schizophrenia by modulating mGlu4 receptor activity.
Caption: Hypothesized therapeutic action of this compound on schizophrenia symptom domains.
References
Lu AF21934 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF21934 is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a PAM, this compound does not activate the mGlu4 receptor directly but enhances its response to the endogenous ligand, glutamate. This modulation of the glutamatergic system makes this compound a valuable tool for investigating the role of mGlu4 in various physiological and pathological processes, particularly in the central nervous system. Its potential therapeutic applications are being explored in areas such as psychosis and anxiety.[2][3] These notes provide essential information on the solubility of this compound and protocols for its preparation for in vitro and in vivo studies.
Physicochemical Properties
-
Compound Name: this compound
-
Mechanism of Action: Positive Allosteric Modulator of mGlu4 receptor[1]
-
CAS Number: 1445605-23-1
Solubility Data
This compound exhibits solubility in various organic solvents and solvent mixtures. Proper solubilization is critical for obtaining reliable and reproducible results in experimental assays. It is a colorless liquid and an important polar aprotic solvent that is miscible with a wide range of organic solvents and water.
Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions. If precipitation is observed during preparation, gentle heating and/or sonication can be used to facilitate dissolution.
Table 1: Solubility in a Single Solvent
| Solvent | Concentration | Molarity | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 80 mg/mL | 253.81 mM | Use newly opened, anhydrous DMSO. |
Table 2: Solubility in Solvent Mixtures for In Vivo Formulations
| Solvent System Composition | Concentration | Molarity | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 7.93 mM | Results in a clear solution. Suitable for parenteral administration. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 7.93 mM | Results in a clear solution. Cyclodextrins can improve solubility and stability. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 7.93 mM | Suitable for subcutaneous or oral administration. |
| 20% (2-hydropropyl)-β-cyclodextrin | Not specified | Not specified | Used for subcutaneous administration in mice and rats. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for an 80 mg/mL stock, add 1 mL of DMSO to 80 mg of this compound).
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).
Protocol 2: Preparation of Formulation for In Vivo Administration (PEG300/Tween-80/Saline)
This protocol provides a method for preparing a clear solution of this compound suitable for parenteral administration in animal models.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add the solvents sequentially in the following order: a. Start with 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to reach the final volume of 1 mL.
-
Vortex the final solution to ensure it is clear and fully dissolved. The final concentration of this compound will be 2.5 mg/mL.
Signaling Pathway
This compound acts as a positive allosteric modulator of the mGlu4 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, glutamate, to the mGlu4 receptor initiates a downstream signaling cascade. This compound binds to a site on the receptor distinct from the glutamate-binding site, and this allosteric binding potentiates the receptor's response to glutamate. This leads to an enhanced inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors. The actions of this compound have also been shown to be dependent on the 5-HT1A receptor.
Storage and Stability
-
Solid Form: Store this compound powder in a dry, dark environment. For short-term storage, 0-4°C is recommended, while -20°C is suitable for long-term storage (months to years).
-
In Solution: Stock solutions in DMSO should be stored at -80°C for up to two years or at -20°C for up to one year.
Proper storage is crucial to maintain the stability and activity of the compound.
References
Formulation of Lu AF21934 with Cyclodextrin for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AF21934 is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), demonstrating potential therapeutic applications in neurological and psychiatric disorders. A significant challenge in the preclinical development of this compound is its poor aqueous solubility.[1] This limitation necessitates the use of enabling formulation strategies to achieve concentrations suitable for in vivo administration. This document provides detailed application notes and protocols for the formulation of this compound using cyclodextrins, specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its solubility and facilitate its use in animal models. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility, stability, and bioavailability.[2][3]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for developing an appropriate formulation strategy.
| Property | Value | Reference |
| Chemical Name | (1R,2S)-2-((3,4-dichlorophenyl)carbamoyl)cyclohexanecarbimidic acid | [1][4] |
| Molecular Formula | C₁₄H₁₆Cl₂N₂O₂ | |
| Molecular Weight | 315.2 g/mol | |
| Solubility | - Insoluble in H₂O- ≥31.5 mg/mL in DMSO- ≥5.03 mg/mL in EtOH (with ultrasonic) | |
| Appearance | Crystalline solid |
Rationale for Cyclodextrin-Based Formulation
Given the insolubility of this compound in water, a formulation strategy that enhances its aqueous solubility is critical for in vivo studies, particularly for parenteral routes of administration. Cyclodextrins are widely employed in pharmaceutical formulations to address poor solubility. Their unique structure, featuring a hydrophilic exterior and a hydrophobic interior cavity, allows them to form inclusion complexes with lipophilic drug molecules like this compound. This encapsulation shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility. For in vivo applications, derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred due to their improved safety profile for parenteral administration.
Experimental Protocols
The following protocols describe the preparation of a cyclodextrin-based formulation of this compound for in vivo use, based on methods cited in the literature.
Materials and Equipment
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, pyrogen-free water for injection
-
Dimethyl sulfoxide (DMSO)
-
Sterile vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Ultrasonic bath
-
Analytical balance
-
pH meter
-
Sterile filters (0.22 µm)
Protocol 1: Formulation of this compound with HP-β-CD
This protocol is adapted from in vivo studies where this compound was administered subcutaneously to rodents.
Objective: To prepare a solution of this compound in a 20% HP-β-CD vehicle.
Procedure:
-
Prepare the 20% HP-β-CD Vehicle:
-
Weigh the required amount of HP-β-CD. For example, to prepare 10 mL of a 20% (w/v) solution, weigh 2 g of HP-β-CD.
-
Add the HP-β-CD to a sterile vial containing approximately 8 mL of sterile water for injection.
-
Stir the mixture using a magnetic stirrer until the HP-β-CD is completely dissolved.
-
Adjust the final volume to 10 mL with sterile water for injection.
-
-
Prepare the this compound Suspension:
-
Weigh the desired amount of this compound. The final concentration will depend on the required dose for the in vivo experiment.
-
Add the weighed this compound powder to the 20% HP-β-CD vehicle.
-
Disperse the powder by vortexing and sonicating the mixture in an ultrasonic bath. Gentle heating to 37°C can aid in dissolution.
-
-
Final Preparation:
-
Once a uniform dispersion is achieved, the formulation is ready for administration. For subcutaneous injection in rodents, this dispersion has been used directly.
-
Protocol 2: Alternative Formulation with SBE-β-CD and DMSO
This protocol provides an alternative method for achieving a clear solution of this compound.
Objective: To prepare a clear solution of this compound using a co-solvent system with SBE-β-CD.
Procedure:
-
Prepare the Stock Solution of this compound in DMSO:
-
Dissolve this compound in a minimal amount of DMSO. For example, prepare a 25 mg/mL stock solution.
-
-
Prepare the 20% SBE-β-CD in Saline:
-
Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
-
Combine the Solutions:
-
In a sterile tube, add 10% of the final volume as the this compound in DMSO stock solution.
-
Add 90% of the final volume as the 20% SBE-β-CD in saline solution.
-
This should result in a clear solution with a this compound concentration of ≥ 2.5 mg/mL.
-
-
Final Preparation:
-
Gently mix the final solution.
-
If required for the route of administration, the solution can be sterile-filtered through a 0.22 µm filter.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a cyclodextrin-based formulation of this compound.
Caption: Workflow for this compound-Cyclodextrin Formulation.
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the mGlu4 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR).
Caption: this compound Signaling Pathway at the mGluR4 Receptor.
Conclusion
The formulation of this compound with cyclodextrins, particularly HP-β-CD, presents a viable and effective strategy to overcome its inherent poor aqueous solubility for in vivo research. The protocols provided herein offer a starting point for researchers to prepare formulations suitable for preclinical studies. It is recommended that for any new formulation, characterization studies such as solubility confirmation and stability testing be performed to ensure the quality and reliability of the preparation.
References
Application Notes and Protocols for Lu AF21934 in the Novel Object Recognition Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF21934 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). mGluR4s are G-protein coupled receptors that play a significant role in modulating synaptic transmission and plasticity, primarily through the inhibition of adenylyl cyclase activity. These receptors are expressed in key brain regions associated with learning and memory, including the hippocampus and prefrontal cortex. Preclinical studies on mGluR4 modulators have suggested their potential in treating cognitive deficits associated with neurological and psychiatric disorders. The novel object recognition (NOR) test is a widely used behavioral assay to assess recognition memory in rodents. This document provides detailed application notes and a representative protocol for utilizing this compound in the NOR test to evaluate its potential pro-cognitive effects.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical study evaluating the effect of this compound on recognition memory in a rat model of cognitive impairment (e.g., induced by a non-competitive NMDA receptor antagonist like MK-801).
| Treatment Group | N | Dose (mg/kg, s.c.) | Discrimination Index (Mean ± SEM) |
| Vehicle + Vehicle | 12 | - | 0.55 ± 0.04 |
| MK-801 + Vehicle | 12 | - | 0.10 ± 0.05 |
| MK-801 + this compound | 12 | 0.5 | 0.25 ± 0.06 |
| MK-801 + this compound | 12 | 1.0 | 0.45 ± 0.05 |
| MK-801 + this compound | 12 | 2.5 | 0.52 ± 0.04 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Novel Object Recognition (NOR) Test Protocol
This protocol is designed for adult male rats and is adapted from standard NOR procedures.
1. Materials and Apparatus:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm), made of a non-porous material (e.g., PVC or Plexiglas) for easy cleaning.
-
Two sets of identical objects for the familiarization phase and one set of novel objects for the test phase. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the rats cannot displace them.
-
Video recording system mounted above the arena.
-
Automated tracking software for data analysis (optional, but recommended).
-
70% ethanol for cleaning the arena and objects.
2. Experimental Procedure:
The NOR test is conducted over three consecutive days:
-
Day 1: Habituation
-
Gently place each rat individually into the empty open field arena.
-
Allow the rat to freely explore the arena for 10 minutes.
-
After 10 minutes, return the rat to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Day 2: Familiarization/Training Phase (T1)
-
Place two identical objects in opposite corners of the arena, approximately 10 cm from the walls.
-
Administer this compound or vehicle subcutaneously (s.c.) 30 minutes prior to the training session. Doses of 0.5, 1.0, and 2.5 mg/kg are suggested based on preclinical studies in rats[1]. In a cognitive impairment model, the impairing agent (e.g., MK-801 at 0.1 mg/kg, i.p.) would be administered prior to the drug treatment, according to the specific model's protocol.
-
Gently place a rat in the center of the arena, equidistant from the two objects.
-
Allow the rat to explore the objects for 10 minutes.
-
Record the session for later analysis of the total time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
Return the rat to its home cage.
-
Clean the arena and objects with 70% ethanol.
-
-
Day 3: Test Phase (T2)
-
The test phase is conducted 24 hours after the training phase (for long-term memory assessment).
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Gently place the rat back into the center of the arena.
-
Allow the rat to explore for 5 minutes and record the session.
-
Measure the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Return the rat to its home cage.
-
Clean the arena and objects thoroughly between animals.
-
3. Data Analysis:
The primary measure of recognition memory is the Discrimination Index (DI) , calculated using the following formula:
DI = (Tn - Tf) / (Tn + Tf)
A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object. A DI of zero indicates no preference, suggesting a memory deficit.
Mandatory Visualizations
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), in preclinical social interaction studies. This document outlines the mechanism of action of this compound, detailed protocols for conducting social interaction tests in rodents, and representative data on its efficacy in reversing social deficits in a disease model relevant to schizophrenia.
Introduction to this compound
This compound is a selective and brain-penetrant positive allosteric modulator of the mGlu4 receptor. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The therapeutic potential of this compound is linked to its ability to modulate glutamatergic neurotransmission, which is dysregulated in several psychiatric disorders, including schizophrenia. Notably, the antipsychotic-like effects of this compound have been shown to be dependent on the serotonin 1A (5-HT1A) receptor signaling pathway. In preclinical models, this compound has demonstrated efficacy in mitigating behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia. Of particular relevance to this protocol, it has been shown to reverse social interaction deficits induced by the NMDA receptor antagonist, MK-801.
Mechanism of Action and Signaling Pathway
This compound binds to an allosteric site on the mGlu4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). This binding event increases the affinity and/or efficacy of glutamate for its orthosteric binding site. Activation of the mGlu4 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release at the presynaptic terminal. The functional interaction with the 5-HT1A receptor is crucial for the therapeutic effects of this compound, suggesting a complex interplay between the glutamatergic and serotonergic systems in the regulation of social behavior.
Experimental Protocols
The three-chamber social interaction test is a widely used paradigm to assess general sociability and preference for social novelty in rodents. The following protocol is a standard procedure that can be adapted for use with this compound.
Three-Chamber Social Interaction Test Protocol
Apparatus: A three-chambered box, typically made of clear polycarbonate. The two outer chambers are of equal size, and the central chamber is slightly smaller. Removable doorways allow or prevent access between the chambers. Two identical wire cages or perforated plexiglass containers are used to house the stranger mice.
Animals:
-
Test animals: Male rodents (mice or rats) are commonly used. They should be singly housed for a period before testing to increase their motivation for social interaction.
-
Stranger animals: Unfamiliar, age- and sex-matched rodents are used as social stimuli. These animals should be habituated to being placed in the wire cages before the experiment.
Experimental Workflow:
Procedure:
-
Acclimation: Allow the test animals to acclimate to the testing room for at least 30-60 minutes before the start of the experiment.
-
Drug Administration: Administer this compound or the vehicle control at the desired dose and route (e.g., subcutaneous, intraperitoneal). The pre-treatment time will depend on the pharmacokinetic profile of the compound. For this compound, a pre-treatment time of 30-60 minutes is common.
-
Habituation Phase (5-10 minutes):
-
Place the test animal in the central chamber of the three-chambered apparatus.
-
Allow the animal to freely explore all three empty chambers. This phase allows the animal to habituate to the novel environment.
-
-
Sociability Phase (10 minutes):
-
Confine the test animal to the central chamber.
-
Place an unfamiliar "Stranger 1" mouse in one of the wire cages in a side chamber.
-
Place an empty wire cage in the other side chamber as a non-social stimulus.
-
Remove the doorways and allow the test animal to explore all three chambers.
-
Record the session using a video camera.
-
-
Social Novelty Phase (10 minutes):
-
Confine the test animal to the central chamber.
-
Keep "Stranger 1" (now familiar) in its cage.
-
Place a new, unfamiliar "Stranger 2" mouse in the previously empty wire cage.
-
Remove the doorways and allow the test animal to explore all three chambers.
-
Record the session.
-
Data Analysis: The following parameters are typically measured using automated video tracking software or by manual scoring:
-
Time spent in each of the three chambers.
-
Time spent sniffing each wire cage (social interaction time).
-
Number of entries into each chamber.
Sociability Index: (Time with Stranger 1) / (Time with Stranger 1 + Time with Empty Cage) Social Novelty Preference: (Time with Stranger 2) / (Time with Stranger 2 + Time with Stranger 1)
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in reversing MK-801-induced social interaction deficits in rats. This model is often used to mimic the negative symptoms of schizophrenia.
Table 1: Effect of this compound on the Number of Social Interactions in MK-801-Treated Rats
| Treatment Group | Dose (mg/kg) | Number of Episodes of Social Contacts (Mean ± SEM) |
| Vehicle + Saline | - | 15.2 ± 1.8 |
| Vehicle + MK-801 | 0.2 | 6.5 ± 1.1* |
| This compound + MK-801 | 1 | 12.8 ± 1.5# |
| This compound + WAY100635 + MK-801 | 1 + 0.1 | 7.1 ± 1.2^ |
*p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + MK-801 group. ^p < 0.05 compared to this compound + MK-801 group.
Table 2: Effect of this compound on the Duration of Social Interaction in MK-801-Treated Rats
| Treatment Group | Dose (mg/kg) | Time of Social Interaction (seconds, Mean ± SEM) |
| Vehicle + Saline | - | 45.3 ± 5.2 |
| Vehicle + MK-801 | 0.2 | 18.7 ± 3.5* |
| This compound + MK-801 | 1 | 39.1 ± 4.8# |
| This compound + WAY100635 + MK-801 | 1 + 0.1 | 20.5 ± 3.9^ |
*p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + MK-801 group. ^p < 0.05 compared to this compound + MK-801 group.
Logical Relationship Diagram
The data presented above demonstrates a clear logical relationship between the administration of this compound and the reversal of social deficits, as well as the critical role of the 5-HT1A receptor in this effect.
Conclusion
This compound represents a promising therapeutic agent for disorders characterized by social deficits. The protocols and data presented herein provide a framework for researchers to effectively design and execute studies to evaluate the efficacy of this compound and similar compounds in preclinical models of social behavior. The critical dependence on the 5-HT1A receptor for its activity underscores the complex pharmacology of this compound and highlights important considerations for its clinical development.
Application Notes and Protocols: Lu AF21934 in the MK-801 Induced Hyperactivity Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the NMDA receptor antagonist MK-801 to induce a hyperactive phenotype in rodents, a widely used preclinical model for the positive symptoms of schizophrenia. Furthermore, it outlines the application of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), in reversing this hyperactivity, highlighting its potential as a novel antipsychotic agent.
Introduction
The glutamate hypothesis of schizophrenia posits that dysfunction of the N-methyl-D-aspartate (NMDA) receptor is a key contributor to the pathophysiology of the disorder. Non-competitive NMDA receptor antagonists, such as MK-801 (dizocilpine), are valuable pharmacological tools to model symptoms of schizophrenia in rodents.[1] Acute administration of MK-801 induces a range of behavioral abnormalities, including hyperlocomotion, which is considered a model for the positive, psychotic-like symptoms of schizophrenia.[1][2]
This compound is a selective and brain-penetrant positive allosteric modulator of the mGlu4 receptor.[3] The mGlu4 receptor is a presynaptic receptor that, when activated, reduces the release of glutamate. By potentiating the function of mGlu4 receptors, this compound offers a potential therapeutic strategy to normalize excessive glutamatergic neurotransmission implicated in schizophrenia. Preclinical studies have demonstrated the efficacy of this compound in reversing MK-801-induced hyperactivity, suggesting its potential as an antipsychotic agent.[4]
Key Experimental Protocols
Animals
-
Species: Male adult rats (e.g., Wistar, Sprague-Dawley) or mice (e.g., C57BL/6, BALB/c).
-
Age/Weight: Typically, animals should be young adults (e.g., rats: 250-350g; mice: 20-30g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
MK-801 Induced Hyperactivity Model
This protocol describes the induction of hyperactivity using MK-801 and the subsequent assessment of locomotor activity.
Materials:
-
MK-801 (Dizocilpine maleate)
-
Saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 20% β-cyclodextrin in saline)
-
Open field apparatus (e.g., a square arena, typically 40 x 40 cm for mice or 100 x 100 cm for rats, equipped with automated activity monitoring systems)
-
Syringes and needles for administration
Procedure:
-
Habituation: On the day of the experiment, transport the animals to the testing room at least 60 minutes before the start of the procedure to allow for acclimatization.
-
Apparatus Habituation: Place each animal individually into the open field arena for a habituation period of 30-60 minutes. This allows the animal to explore the novel environment and for baseline activity levels to stabilize.
-
Drug Administration (Pre-treatment):
-
Following the habituation period, remove the animals from the arena.
-
Administer this compound or its vehicle via the desired route (e.g., subcutaneous, s.c.). A typical effective dose of this compound is 1 mg/kg, s.c.
-
Allow for a pre-treatment period, typically 30 minutes, for the compound to be absorbed and reach its target.
-
-
Drug Administration (Induction of Hyperactivity):
-
Administer MK-801 or saline via the desired route (e.g., intraperitoneal, i.p.). Doses of MK-801 to induce hyperactivity in rodents typically range from 0.1 mg/kg to 0.5 mg/kg.
-
-
Behavioral Assessment:
-
Immediately after the MK-801 or saline injection, place the animals back into the open field arena.
-
Record locomotor activity for a period of 60-120 minutes using an automated tracking system. Key parameters to measure include:
-
Total distance traveled (cm)
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent mobile vs. immobile
-
Center vs. periphery time (as a measure of anxiety-like behavior)
-
-
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on MK-801-induced hyperactivity.
| Treatment Group | Dose (mg/kg) | Route of Administration | Total Distance Traveled (cm) in 60 min (Mean ± SEM) | % Reversal of Hyperactivity |
| Vehicle + Saline | - | s.c. + i.p. | 1500 ± 150 | - |
| Vehicle + MK-801 | 0.3 | s.c. + i.p. | 6000 ± 400 | 0% |
| This compound + MK-801 | 1 | s.c. + i.p. | 2500 ± 200 | ~78% |
Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions, animal strain, and other factors.
Mandatory Visualizations
Signaling Pathway of mGlu4 Receptor Activation
Caption: Signaling pathway of the mGlu4 receptor.
Experimental Workflow
Caption: Experimental workflow for this compound administration.
Logical Relationship of Compound Effects
Caption: Logical relationship of compound effects.
References
- 1. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 2. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting mGlu Receptors for Optimization of Antipsychotic Activity and Disease-Modifying Effect in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Microdialysis Studies with Lu AF21934
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to measure the effects of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), on neurotransmitter levels. The provided information is based on preclinical research and is intended to guide researchers in designing and executing similar experiments.
Introduction
This compound is a selective and brain-penetrant mGlu4 receptor PAM.[1][2] Activation of the mGlu4 receptor is a promising mechanism for the development of novel antipsychotic drugs.[1][3] Preclinical studies have demonstrated that this compound can reverse behavioral phenotypes in animal models that mimic symptoms of schizophrenia.[3] Notably, its mechanism of action is dependent on the serotonin 1A (5-HT1A) receptor. Microdialysis studies have been instrumental in elucidating the neurochemical effects of this compound, particularly its ability to modulate dopamine and serotonin levels in the brain.
This document outlines the quantitative effects of this compound on MK-801-induced neurotransmitter changes and provides a detailed protocol for a typical microdialysis experiment.
Data Presentation: Quantitative Effects of this compound on Neurotransmitter Levels
The following tables summarize the quantitative data from a key microdialysis study investigating the effect of this compound on the MK-801-induced increase in extracellular dopamine and serotonin (5-HT) levels in the prefrontal cortex of mice.
Table 1: Effect of this compound on MK-801-Induced Increase in Extracellular Dopamine
| Treatment Group | Peak Dopamine Level (% of Baseline) |
| Vehicle + Vehicle | ~100% |
| Vehicle + MK-801 (0.3 mg/kg) | ~350% |
| This compound (5 mg/kg) + MK-801 (0.3 mg/kg) | ~150% |
Data are approximated from graphical representations in Wierońska et al., 2015.
Table 2: Effect of this compound on MK-801-Induced Increase in Extracellular Serotonin (5-HT)
| Treatment Group | Peak 5-HT Level (% of Baseline) |
| Vehicle + Vehicle | ~100% |
| Vehicle + MK-801 (0.3 mg/kg) | ~250% |
| This compound (5 mg/kg) + MK-801 (0.3 mg/kg) | ~125% |
Data are approximated from graphical representations in Wierońska et al., 2015.
Signaling Pathway
The antipsychotic-like effects of this compound are dependent on the 5-HT1A receptor. Both the mGlu4 receptor and the 5-HT1A receptor are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The exact mechanism of the interaction between mGlu4 and 5-HT1A receptors is still under investigation but may involve the formation of heterodimers or cross-talk between their signaling pathways.
Experimental Protocols
This section provides a detailed methodology for a microdialysis study to assess the effect of this compound on neurotransmitter levels, based on established preclinical research.
Animal Model and Housing
-
Species: Male C57BL/6J mice are a suitable model.
-
Weight: 25-30 g at the time of surgery.
-
Housing: Animals should be housed in groups of 2-4 per cage under a 12-hour light/dark cycle (lights on at 7:00 AM) with ad libitum access to food and water. All experiments should be conducted during the light phase.
Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Stereotaxic Implantation: A guide cannula (e.g., AN 4, AgnTho's, Sweden) is stereotaxically implanted into the brain region of interest. For the medial prefrontal cortex (mPFC), typical coordinates relative to bregma are: AP +1.9 mm, ML ±0.7 mm, DV -0.8 mm, with the cannula angled at 10° towards the midline.
-
Fixation: The cannula is secured to the skull using dental cement and anchor screws.
-
Post-operative Care: Animals are allowed to recover for at least 7 days before the microdialysis experiment. They should be handled daily to minimize stress.
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., AN 4, 2 mm membrane, AgnTho's, Sweden) is inserted through the guide cannula.
-
Perfusion Solution: The probe is perfused with artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, and 1.0 mM MgCl2, at a pH of 7.4.
-
Flow Rate: The perfusion rate is maintained at 1.5 µl/min using a microinfusion pump.
-
Stabilization Period: A stabilization period of at least 120 minutes is required after probe insertion before sample collection begins.
-
Sample Collection: Dialysate samples are collected every 20 minutes into vials containing a small volume of antioxidant solution (e.g., 0.02 M perchloric acid) to prevent neurotransmitter degradation.
-
Baseline Collection: At least four baseline samples are collected before any drug administration. The mean neurotransmitter concentration in these samples is considered the basal level (100%).
-
Drug Administration:
-
This compound (5 mg/kg) or its vehicle is administered intraperitoneally (i.p.).
-
30 minutes later, MK-801 (0.3 mg/kg) or its vehicle is administered subcutaneously (s.c.).
-
-
Post-Injection Collection: Sample collection continues for at least 120 minutes after the second injection.
Neurotransmitter Analysis (HPLC-ECD)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD) is used for the quantification of dopamine and serotonin.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 3 µm, 75 × 4.6 mm).
-
Mobile Phase: A buffered solution (e.g., 0.1 M phosphate-citrate buffer, pH 2.7) containing an ion-pairing agent (e.g., 0.1 mM EDTA, 0.46 mM 1-octanesulfonic acid) and an organic modifier (e.g., 12% methanol).
-
Flow Rate: Approximately 0.8 ml/min.
-
-
Electrochemical Detection:
-
Working Electrode: Glassy carbon electrode.
-
Potential: Set at an appropriate oxidizing potential (e.g., +750 mV) versus an Ag/AgCl reference electrode.
-
-
Quantification: The concentration of each neurotransmitter in the dialysate is determined by comparing the peak height or area with that of external standards.
Data Analysis and Probe Placement Verification
-
Data Expression: Neurotransmitter concentrations are typically expressed as a percentage of the mean baseline value.
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA with post-hoc tests) should be used to compare treatment groups.
-
Histological Verification: After the experiment, animals are euthanized, and their brains are removed, sectioned, and stained (e.g., with cresyl violet) to verify the correct placement of the microdialysis probe.
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the neurochemical effects of this compound using in vivo microdialysis. This technique is a powerful tool for understanding how novel therapeutic compounds modulate neurotransmitter systems in the brain, providing crucial information for drug development in the field of neuropsychopharmacology.
References
Application Notes and Protocols for Lu AF21934: In Vivo Administration and Pharmacological Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF21934 is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a PAM, this compound does not activate the mGlu4 receptor directly but potentiates its response to the endogenous agonist, glutamate. This modulatory activity has shown potential therapeutic utility in preclinical models of various central nervous system (CNS) disorders. These application notes provide a summary of the available data on the in vivo administration of this compound and outline a general protocol for assessing its pharmacological effects.
Note on Oral Administration and Bioavailability: To date, publicly available scientific literature has not reported quantitative data on the oral administration or oral bioavailability of this compound. Preclinical studies have consistently utilized parenteral routes of administration, such as subcutaneous (s.c.) or intraperitoneal (i.p.), to investigate its in vivo effects. The development of a structurally related compound, Lu AF32615, has been described as orally bioavailable, which may suggest that this compound itself possesses limited oral bioavailability. Therefore, the following protocols are based on established administration routes from published research.
Data Presentation
In Vivo Administration and Pharmacological Activity
| Parameter | Description | Reference |
| Molecular Target | Positive Allosteric Modulator of mGlu4 Receptor | |
| In Vivo Administration Routes | Subcutaneous (s.c.), Intraperitoneal (i.p.) | |
| Vehicle/Formulation | 20% (w/v) (2-hydroxypropyl)-β-cyclodextrin in saline | |
| Effective Dose Range (s.c.) | 0.5 - 15 mg/kg in rats and mice | |
| Key Pharmacological Effects | Reduces harmaline-induced hyperactivity, reverses MK-801-induced hyperactivity, anxiolytic-like effects | |
| Brain Penetration | Demonstrated to be brain-penetrant |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for subcutaneous administration in rodents.
Materials:
-
This compound powder
-
(2-hydroxypropyl)-β-cyclodextrin
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound and (2-hydroxypropyl)-β-cyclodextrin based on the desired final concentration and volume. For a 20% (w/v) cyclodextrin solution, dissolve 200 mg of (2-hydroxypropyl)-β-cyclodextrin in every 1 mL of sterile saline.
-
Prepare the 20% (2-hydroxypropyl)-β-cyclodextrin solution by adding the calculated amount of cyclodextrin to the sterile saline. Vortex thoroughly until fully dissolved. Gentle warming may aid dissolution.
-
Weigh the required amount of this compound and add it to the cyclodextrin solution.
-
Vortex the mixture vigorously for several minutes to aid in the dispersion and dissolution of this compound. Sonication can be used to facilitate this process.
-
Once the compound is fully dispersed, sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.
-
The solution is now ready for subcutaneous administration to experimental animals.
Protocol 2: Assessment of Pharmacological Effects in a Rodent Model of Hyperactivity (MK-801-Induced Hyperactivity)
This protocol provides a general workflow for evaluating the efficacy of this compound in a common preclinical model of psychosis-like hyperactivity.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
MK-801 solution (in sterile saline)
-
Experimental animals (e.g., male C57BL/6 mice or male Wistar rats)
-
Open field activity chambers equipped with automated locomotor activity monitoring systems
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the animals to the housing facility for at least one week before the experiment. Handle the animals for several days leading up to the study to minimize stress.
-
Habituation: On the day of the experiment, place the animals in the open field chambers and allow them to habituate for a period of 30-60 minutes.
-
Administration of this compound: Following habituation, administer this compound (e.g., 1, 5, 10 mg/kg, s.c.) or vehicle to different groups of animals.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 60 minutes) for this compound to be absorbed and distributed.
-
Induction of Hyperactivity: Administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) to induce hyperlocomotion. A control group should receive saline instead of MK-801.
-
Data Collection: Immediately after MK-801 administration, place the animals back into the open field chambers and record locomotor activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment to the vehicle and MK-801 control groups.
Visualizations
Troubleshooting & Optimization
unexpected motor suppressant effects of Lu AF21934
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lu AF21934. Our aim is to help you address specific issues that may arise during your experiments.
Troubleshooting Guide
This guide addresses common unexpected outcomes and provides potential explanations and solutions.
Question: We administered this compound to our rat model of essential tremor induced by harmaline, but we are not observing any reduction in tremor. Is this expected?
Answer: Yes, this is an expected finding. Preclinical studies have consistently shown that this compound, while effective in reducing harmaline-induced hyperactivity, does not affect harmaline-induced tremor.[1][2] The neuronal mechanisms underlying the tremor appear to be insensitive to the stimulation of the mGlu4 receptor by this compound.[2] Therefore, if your experimental goal is to mitigate tremor, this compound may not be the appropriate compound.
Question: We are observing significant variability in the anti-hyperactivity effect of this compound in our rodent models. What could be the cause?
Answer: Variability in the anti-hyperactivity effects of this compound can stem from several factors:
-
Model-Specific Effects: The efficacy of this compound can vary depending on the model of hyperactivity used. It has shown efficacy in models using harmaline, MK-801, and amphetamine to induce hyperactivity.[3] Ensure your model is appropriate for the compound's mechanism of action.
-
Dosage: The effects of this compound are dose-dependent.[3] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Formulation and Administration: this compound is typically dispersed in a vehicle like 20% (2-hydropropyl)-b-cyclodextrin for subcutaneous administration. Inconsistent formulation or administration can lead to variable bioavailability and, consequently, variable effects. Refer to the detailed experimental protocols for formulation guidance.
-
Timing of Administration: The timing of this compound administration relative to the induction of hyperactivity is critical. For instance, it is often administered 60 minutes before the test.
Question: We are not seeing the expected antipsychotic-like effects in our behavioral tests. What could be wrong?
Answer: The antipsychotic-like effects of this compound are believed to be dependent on the 5-HT1A receptor signaling pathway. If this pathway is compromised in your animal model, or if you are co-administering compounds that interfere with 5-HT1A signaling, you may not observe the expected effects. It has been shown that co-administration of a 5-HT1A receptor antagonist can inhibit the effects of this compound on hyperactivity.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a PAM, it does not activate the mGlu4 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulatory action is believed to be the basis for its effects. The antipsychotic-like actions of this compound are also dependent on the 5-HT1A receptor.
What are the key motor-related effects of this compound observed in preclinical studies?
The most notable motor-related effect of this compound is the reduction of hyperactivity in various rodent models, including those induced by harmaline, MK-801, and amphetamine. A key unexpected finding is its lack of effect on harmaline-induced tremor. Additionally, studies have shown that this compound does not reduce L-DOPA-induced dyskinesia in rat and primate models of Parkinson's disease.
What is the EC50 of this compound?
This compound has an EC50 of 500 nM for the mGlu4 receptor.
Data Presentation
Table 1: Summary of this compound Effects on Motor Activity in Rodent Models
| Model | Species | Dose Range (s.c.) | Effect on Hyperactivity | Effect on Tremor | Reference |
| Harmaline-induced | Rat | 0.5-5 mg/kg | Reverses hyperactivity at 0.5 and 2.5 mg/kg | No effect | |
| MK-801-induced | Rat | 1 mg/kg | Reverses hyperactivity | Not Assessed | |
| Amphetamine-induced | Mouse/Rat | 0.1-5 mg/kg | Dose-dependently inhibits hyperactivity | Not Assessed | |
| DOI-induced Head Twitches | Mouse/Rat | 2 mg/kg | Significantly inhibits head twitches | Not Assessed |
Experimental Protocols
Protocol 1: Assessment of this compound on Harmaline-Induced Hyperactivity in Rats
-
Animals: Male Wistar rats are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation:
-
Harmaline is dissolved in saline.
-
This compound is dispersed in 20% (2-hydropropyl)-b-cyclodextrin.
-
-
Administration:
-
Administer this compound (e.g., 0.5, 2.5, 5 mg/kg) via subcutaneous (s.c.) injection 60 minutes before the test.
-
Administer harmaline (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection immediately before placing the animal in the actimeter.
-
-
Behavioral Assessment:
-
Use a force plate actimeter to measure motor activity.
-
Record activity for a period of at least 90 minutes. Harmaline typically induces an initial hypoactivity phase (0-30 min) followed by a hyperactivity phase.
-
-
Data Analysis:
-
Analyze the data to assess basic activity during the hyperactive phase (e.g., 30-90 minutes post-harmaline administration).
-
Compare the activity levels of rats treated with this compound and harmaline to those treated with harmaline alone.
-
Visualizations
References
potential off-target effects of Lu AF21934 on mGluR6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Lu AF21934 on the metabotropic glutamate receptor 6 (mGluR6).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with a reported EC50 of approximately 500 nM.[1][2][3] It is known to be a selective and brain-penetrant compound.[1][2]
Q2: Does this compound have any known off-target effects on mGluR6?
A2: Yes, studies have shown that this compound can act as a weak positive allosteric modulator of mGluR6. Its potency at mGluR6 is significantly lower than at its primary target, mGluR4.
Q3: What is the potency of this compound at mGluR6 compared to mGluR4?
A3: this compound is considerably more potent at mGluR4. The EC50 for mGluR4 is approximately 500 nM, while the EC50 for mGluR6 is reported to be around 7 μM. This indicates a roughly 14-fold selectivity for mGluR4 over mGluR6.
Q4: What is the signaling pathway of mGluR6?
A4: mGluR6 is a G-protein coupled receptor (GPCR) predominantly expressed in the retina, specifically in ON-bipolar cells. Upon activation by glutamate, it couples to the Gαo subunit of the G-protein complex. This initiates a signaling cascade that leads to the closure of the transient receptor potential melastatin 1 (TRPM1) cation channel, resulting in hyperpolarization of the cell.
Data Presentation
Table 1: Comparative Potency of this compound
| Target | Activity | EC50 | Reference |
| mGluR4 | Positive Allosteric Modulator | ~500 nM | |
| mGluR6 | Weak Positive Allosteric Modulator | ~7 µM |
Mandatory Visualizations
Caption: mGluR6 signaling pathway in retinal ON-bipolar cells.
Troubleshooting Guides
Issue 1: Observing unexpected cellular responses at high concentrations of this compound in non-retinal cells.
-
Question: My in vitro experiments using a cell line endogenously expressing multiple mGluR subtypes show an unexpected secondary response at this compound concentrations in the high micromolar range. Could this be due to mGluR6 activation?
-
Answer: While mGluR6 expression is predominantly in the retina, some studies suggest its presence in other tissues. Given that this compound has weak activity at mGluR6 with an EC50 of ~7 µM, it is plausible that at higher concentrations, you may be observing an off-target effect mediated by mGluR6 if your cell line expresses it.
Troubleshooting Steps:
-
Confirm mGluR6 Expression:
-
Perform RT-qPCR or Western blotting on your cell line to confirm the presence or absence of mGluR6 mRNA and protein.
-
-
Use a More Selective Tool Compound:
-
If mGluR6 is present, consider using a more selective mGluR4 PAM as a control to see if the secondary response is still observed.
-
-
Concentration-Response Curve:
-
Generate a detailed concentration-response curve for this compound. An off-target effect may present as a biphasic curve or a response at a much lower potency than expected for mGluR4.
-
-
Use an mGluR6 Antagonist:
-
If a selective mGluR6 antagonist is available, co-application with this compound could be used to see if the unexpected response is blocked.
-
Issue 2: In vivo studies showing unexpected visual or electroretinogram (ERG) phenotypes.
-
Question: I am conducting in vivo studies with this compound and observing unexpected changes in the animal's visual behavior or ERG b-wave, which is not consistent with pure mGluR4 modulation. Could this be an mGluR6-related off-target effect?
-
Answer: Yes, this is a possibility. The mGluR6 receptor is critical for the function of retinal ON-bipolar cells, and any modulation of its activity can impact the ERG b-wave and visual signal transmission. Since this compound is a weak PAM at mGluR6, high systemic doses could potentially lead to sufficient receptor modulation in the retina to cause observable effects.
Troubleshooting Steps:
-
Dose-Response Study:
-
Carefully evaluate the dose-response relationship for the observed visual phenotype. Determine if the effect only occurs at doses that would lead to brain/retinal concentrations in the high micromolar range.
-
-
Intravitreal Injection:
-
To isolate the effect to the retina, a localized administration via intravitreal injection at a controlled concentration could be performed, followed by ERG analysis.
-
-
Use of mGluR6 Knockout Animals:
-
If available, repeating the experiment in mGluR6 knockout mice would be a definitive way to determine if the observed phenotype is mediated by this receptor.
-
Experimental Protocols
Protocol 1: Assessing Off-Target Activity at mGluR6 using a Calcium Flux Assay
This protocol describes a method to determine if this compound potentiates the response of an agonist at human mGluR6 expressed in a recombinant cell line.
Materials:
-
HEK293 cells stably co-expressing human mGluR6 and a promiscuous G-protein (e.g., Gα15/16).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGluR6 agonist (e.g., L-AP4).
-
This compound.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated injection capabilities.
Methodology:
-
Cell Plating:
-
Seed the HEK293-mGluR6 cells into 384-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye solution to the cells.
-
Incubate for 1 hour at 37°C to allow for dye loading.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescent reader.
-
Initiate reading of the baseline fluorescence.
-
Inject a sub-maximal concentration (e.g., EC20) of the mGluR6 agonist L-AP4.
-
Continue to measure the fluorescence intensity for 1-2 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control.
-
Plot the concentration-response curve for this compound in the presence of the agonist and determine the EC50 for its potentiating effect.
-
References
Lu AF21934 as an antagonist for A2A and 5-HT2B receptors
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for experiments involving Lu AF21934.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Contrary to some initial classifications, this compound is not an antagonist for A2A or 5-HT2B receptors. Extensive research has identified this compound as a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate 4 (mGlu4) receptor.[1][2] It does not directly activate the mGlu4 receptor but enhances its response to the endogenous ligand, glutamate.
Q2: What are the key quantitative parameters for this compound's activity?
This compound has been characterized as a moderate mGlu4 receptor PAM.[3] The following table summarizes its key in vitro activity.
| Parameter | Value | Receptor | Reference |
| EC₅₀ | 500 nM | mGlu4 | [2] |
| EC₅₀ | 550 nM | mGlu4 | [3] |
Q3: Is this compound selective for the mGlu4 receptor?
Yes, this compound has been shown to be selective for the mGlu4 receptor over a panel of more than 70 other G protein-coupled receptors (GPCRs).
Q4: I am not seeing the expected antagonist activity at A2A or 5-HT2B receptors in my assay. Why?
This is the expected outcome. This compound is not known to have antagonist activity at adenosine A2A or serotonin 5-HT2B receptors. Its documented activity is as a positive allosteric modulator of the mGlu4 receptor. If your experimental design is predicated on A2A or 5-HT2B antagonism, you will need to select a different compound.
Q5: My in vivo results with this compound are inconsistent. What are some common troubleshooting steps?
Inconsistent in vivo results can arise from several factors. Consider the following:
-
Formulation and Solubility: this compound is typically dispersed in vehicles such as 20% (2-hydropropyl)-β-cyclodextrin for subcutaneous administration. Ensure the compound is fully dissolved or homogenously suspended. For alternative formulations, options include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil. It is recommended to prepare working solutions fresh on the day of the experiment.
-
Dosing and Administration Route: The effective dose can vary between animal models and experimental paradigms. Doses in the range of 0.5-5 mg/kg (s.c.) have been shown to be effective in rodent models of hyperactivity.
-
Animal Model and Behavioral Endpoint: The effects of this compound are specific to certain neurological pathways. For example, it has been shown to reduce harmaline-induced hyperactivity but not tremor in rats. Ensure your chosen animal model and behavioral assay are appropriate for detecting the effects of mGlu4 receptor modulation.
Experimental Protocols
In Vivo Administration Protocol (Rodent Model)
This protocol is a general guideline based on published studies.
-
Preparation of this compound Solution:
-
Weigh the desired amount of this compound powder.
-
Prepare a 20% (w/v) solution of (2-hydropropyl)-β-cyclodextrin in sterile saline.
-
Disperse the this compound powder in the cyclodextrin solution to the desired final concentration.
-
Vortex or sonicate the mixture to ensure a homogenous suspension.
-
-
Animal Dosing:
-
Administer the this compound suspension subcutaneously (s.c.) to the animals. A typical pre-treatment time is 60 minutes before the behavioral test.
-
The final injection volume should be calculated based on the animal's body weight.
-
Signaling Pathways and Experimental Workflow
mGlu4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the mGlu4 receptor, a Gi/o-coupled GPCR. As a PAM, this compound enhances the downstream effects of glutamate binding.
References
optimizing Lu AF21934 dosage to avoid sedation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lu AF21934. The following information is intended to help optimize experimental design and mitigate potential sedative side effects.
Troubleshooting Guide: Optimizing this compound Dosage to Avoid Sedation
Issue: Observed or suspected sedation in animal subjects following administration of this compound, manifesting as reduced locomotor activity, ataxia, or prolonged immobility.
Background: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3][4] Its mechanism of action has been shown to be dependent on the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1] While direct studies on this compound-induced sedation are limited, activation of the 5-HT1A receptor by agonists is known to sometimes produce sedative effects. Therefore, optimizing the dosage of this compound is crucial to achieve the desired therapeutic effect while minimizing potential sedation.
Logical Workflow for Dosage Optimization
Caption: Workflow for optimizing this compound dosage.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism behind the sedative effects of this compound?
A1: While not extensively documented for this compound specifically, its functional dependence on the 5-HT1A receptor suggests a potential mechanism. Some 5-HT1A receptor agonists are known to cause sedation. Therefore, at higher doses, this compound may indirectly lead to sedative effects through its interaction with the serotonergic system. It is also possible that off-target effects at very high concentrations could contribute, although this compound is reported to be selective.
Q2: How can I quantitatively assess sedation in my rodent models?
A2: Two standard behavioral assays are recommended: the Open Field Test and the Rotarod Test.
-
Open Field Test: This assay is used to assess general locomotor activity and anxiety-like behavior. A significant decrease in the total distance traveled, velocity, and rearing frequency can indicate sedation.
-
Rotarod Test: This test evaluates motor coordination and balance. A dose-dependent decrease in the latency to fall from the rotating rod is a strong indicator of motor impairment and sedation.
Q3: What is a recommended starting dose range for this compound to minimize sedation?
A3: Based on published preclinical studies in rats, effective doses of this compound for antipsychotic-like and anxiolytic-like effects have been reported in the range of 0.5 to 5 mg/kg (subcutaneous administration). To minimize the risk of sedation, it is advisable to start with a dose at the lower end of this effective range (e.g., 0.5 mg/kg) and perform a dose-escalation study.
Q4: How do I establish a therapeutic window to separate efficacy from sedation?
A4: A therapeutic window can be established by conducting a dose-response study that concurrently measures the desired therapeutic effect and sedative side effects.
-
Select a range of doses for this compound (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10 mg/kg).
-
Administer the different doses to separate groups of animals.
-
Assess the therapeutic effect in a relevant disease model (e.g., reversal of MK-801-induced hyperactivity).
-
At the same time points, assess sedation using the Open Field and Rotarod tests.
-
Plot the dose-response curves for both efficacy and sedation. The dose range that produces a significant therapeutic effect with minimal or no sedative side effects represents the therapeutic window.
Signaling Pathway of this compound
Caption: Postulated signaling pathway of this compound.
Experimental Protocols
Open Field Test Protocol
Objective: To assess general locomotor activity and exploratory behavior as an index of sedation.
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with walls to prevent escape. The arena floor is typically divided into a grid of equal squares. A video camera is mounted above the arena to record the session.
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle at the desired dose and route.
-
At the desired time point post-injection, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a predetermined duration (typically 5-10 minutes).
-
Record the session using a video tracking system.
-
Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
Data Analysis:
-
Total distance traveled (cm)
-
Time spent in the center versus the periphery of the arena (s)
-
Number of line crossings
-
Rearing frequency
Rotarod Test Protocol
Objective: To evaluate motor coordination, balance, and motor impairment.
Apparatus: A rotating rod apparatus with adjustable speed, typically with dividers to create individual lanes for multiple animals.
Procedure:
-
Habituate the animals to the rotarod apparatus for 1-2 days prior to the experiment by placing them on the stationary or slowly rotating rod (e.g., 4 rpm) for a few minutes.
-
On the test day, administer this compound or vehicle.
-
At the desired time point post-injection, place the animal on the rotating rod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each animal. A trial typically has a maximum duration (e.g., 300 seconds).
-
Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
Data Analysis:
-
Average latency to fall across trials (s)
Data Presentation
Table 1: Example Dose-Response Data for this compound in Rats
| Dose (mg/kg, s.c.) | Efficacy (% Reversal of Hyperactivity) | Sedation: Total Distance in Open Field (cm) | Sedation: Latency to Fall in Rotarod (s) |
| Vehicle | 0% | 2500 ± 150 | 280 ± 20 |
| 0.5 | 45% | 2450 ± 160 | 275 ± 22 |
| 1.0 | 70% | 2300 ± 140 | 260 ± 25 |
| 2.5 | 85% | 1800 ± 120 | 210 ± 30 |
| 5.0 | 88% | 1200 ± 100 | 150 ± 28 |
| 10.0 | 90% | 700 ± 80 | 90 ± 20 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle.
Table 2: Summary of Behavioral Assay Parameters for Sedation Assessment
| Behavioral Assay | Key Parameters Indicating Sedation |
| Open Field Test | - Decreased total distance traveled- Decreased mean velocity- Reduced number of line crossings- Decreased rearing frequency |
| Rotarod Test | - Decreased latency to fall from the accelerating rod |
References
- 1. 5-HT1A receptor agonist Befiradol reduces fentanyl-induced respiratory depression, analgesia, and sedation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Lu AF21934 in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Lu AF21934 in solution for long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity. Recommendations for storage of both the solid compound and solutions are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place.[1] |
| 4°C | Up to 2 years | For shorter-term storage.[1] | |
| Stock Solution | -80°C | Up to 2 years | Recommended for long-term storage to minimize degradation.[2] |
| -20°C | Up to 1 year | Suitable for shorter-term storage.[2] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.
| Solvent | Concentration |
| DMSO | ≥ 80 mg/mL |
| DMF | 30 mg/mL |
It is important to use anhydrous DMSO, as the presence of water can affect the solubility of the compound.
Q3: How can I prepare working solutions of this compound for in vivo experiments?
A3: Several formulations have been reported for in vivo administration of this compound. The choice of vehicle depends on the specific experimental requirements, such as the route of administration. For in vivo experiments, it is best to prepare fresh solutions on the day of use. If a stock solution is used to prepare the working solution, ensure it has been stored correctly.
Here are some reported formulations:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.
-
10% DMSO, 90% (20% SBE-β-CD in Saline): This is another option that provides a clear solution with a solubility of at least 2.5 mg/mL.
-
10% DMSO, 90% Corn Oil: This formulation also results in a clear solution with a solubility of at least 2.5 mg/mL.
-
20% (2-hydroxypropyl)-β-cyclodextrin: this compound can be dispersed in this vehicle for subcutaneous administration in rats and mice.[2]
If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR4 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Solution During Long-Term Experiments
Precipitation of a compound in cell culture media or other aqueous buffers can lead to inaccurate dosing and unreliable experimental results. The following steps can help you troubleshoot and mitigate this issue.
Step 1: Verify Stock Solution Integrity
-
Action: Before preparing your working dilution, visually inspect your stock solution for any signs of precipitation.
-
Troubleshooting: If precipitate is present, gently warm the solution (e.g., in a 37°C water bath) or sonicate it for a few minutes. If the precipitate does not redissolve, your stock solution may be oversaturated. In this case, it is advisable to prepare a new stock solution at a slightly lower concentration.
Step-by-step workflow for troubleshooting precipitation:
Step 2: Optimize the Dilution Method
-
Action: Avoid "solvent shock" by performing a serial dilution. Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media, first create an intermediate dilution in a smaller volume of media.
-
Protocol:
-
Pre-warm your cell culture medium to 37°C.
-
Create an intermediate dilution of your this compound stock solution in a small volume of the pre-warmed medium.
-
Add this intermediate dilution to the final volume of your experimental medium.
-
Step 3: Determine the Maximum Soluble Concentration in Your Experimental Medium
-
Action: Empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
-
Protocol:
-
Prepare a series of dilutions of this compound in your cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the dilutions at 37°C for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect for any signs of precipitation (cloudiness or crystals). For a more sensitive assessment, view the solutions under a microscope.
-
The highest concentration that remains clear is the maximum soluble concentration for your long-term experiment.
-
Step 4: Assess the Stability of this compound Over Time
-
Action: If you suspect that this compound is degrading over the course of your long-term experiment, you can perform a stability assessment.
-
Protocol: A general protocol for assessing the stability of a small molecule in solution is provided in the "Experimental Protocols" section below. This involves incubating the compound in your experimental medium at 37°C and quantifying the amount of remaining compound at various time points using an analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Mitigation: If degradation is observed, it is recommended to replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
Objective: To determine the stability of this compound in a specific aqueous solution (e.g., cell culture medium) over time at a defined temperature (e.g., 37°C).
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Your experimental aqueous solution (e.g., complete cell culture medium)
-
Sterile, sealed containers (e.g., conical tubes or vials)
-
Incubator set to the desired temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or ammonium acetate)
-
Internal standard (optional, but recommended for accurate quantification)
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Prepare the Test Solution: Dilute the stock solution into your pre-warmed experimental medium to the final desired concentration. Prepare a sufficient volume to collect aliquots at all time points.
-
Incubation:
-
Place the test solution in a sterile, sealed container to prevent evaporation.
-
Incubate the container at 37°C (or your experimental temperature).
-
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the test solution. The time points should be chosen to reflect the duration of your long-term experiment.
-
Sample Quenching and Storage: Immediately stop any potential degradation by adding a quenching solvent (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard). Store the quenched samples at -80°C until analysis.
-
HPLC/LC-MS Analysis:
-
Develop a suitable analytical method to separate this compound from potential degradation products and medium components.
-
Analyze the collected samples to quantify the concentration of this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
To determine the degradation kinetics, plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the degradation rate constant (k) from the slope of the linear regression.
-
The half-life (t½) of the compound in your solution can be calculated using the formula: t½ = 0.693 / k .
-
Workflow for Stability Assessment:
References
troubleshooting Lu AF21934 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues with Lu AF21934 in aqueous solutions.
Troubleshooting Guide
Precipitation of this compound from aqueous solutions can occur when its concentration exceeds its solubility limit under specific experimental conditions. This guide offers a systematic approach to diagnosing and resolving these issues.
Q1: My this compound solution precipitated after diluting my DMSO stock into an aqueous buffer. What should I do?
This is a common issue known as "crashing out," which happens when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where it is less soluble.[1]
Initial Steps:
-
Verify Concentration: Double-check your calculations to ensure the final concentration of this compound is not above its known solubility limit in your specific buffer system.
-
Visual Confirmation: Ensure the precipitate is the compound. While less common, precipitation could also result from interactions between buffer components.[2]
-
Reduce Concentration: The simplest first step is to try a lower final concentration of this compound.
Optimization Strategies:
-
Modify Dilution Method: Instead of a single-step dilution, try a gradual (gradient) dilution. First, create an intermediate dilution of your DMSO stock in DMSO, and then add this to your aqueous buffer.[1]
-
Adjust Solvent Concentration: A small percentage of a co-solvent can maintain solubility. Keep the final DMSO concentration as low as possible (ideally <0.5%) to avoid artifacts in biological assays.[1]
-
Temperature Control: Ensure the temperature of your stock solution and aqueous buffer are equilibrated before mixing. Adding a cold stock to a warm buffer can decrease solubility.[3] Pre-warming the buffer may help.
Frequently Asked Questions (FAQs)
Q2: What is the known solubility of this compound?
The solubility of this compound is highly dependent on the solvent system.
-
In Organic Solvents: It is highly soluble in DMSO (≥ 80 mg/mL) and DMF (30 mg/mL).
-
In Aqueous Buffers: Solubility is significantly lower. In a 1:4 mixture of DMSO:PBS (pH 7.2), the solubility is approximately 0.20 mg/mL.
Formulation protocols using co-solvents and excipients have been developed to enhance aqueous solubility. For example, using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, a clear solution of at least 2.5 mg/mL can be achieved. Another successful formulation involves 10% DMSO in a 20% SBE-β-CD saline solution, which also yields a solubility of at least 2.5 mg/mL.
Quantitative Solubility Data Summary
| Solvent System | Reported Solubility | Molar Equivalent (MW: 315.20) |
| DMSO | ≥ 80 mg/mL | ≥ 253.81 mM |
| DMF | 30 mg/mL | ~ 95.18 mM |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | ~ 0.63 mM |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 7.93 mM |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 7.93 mM |
Q3: How does pH affect the solubility of this compound?
The solubility of compounds with ionizable groups can be highly dependent on pH. While the specific pKa of this compound is not publicly available, its chemical structure suggests it may have ionizable groups. For such compounds, adjusting the buffer pH away from the pKa (typically by 1-2 units) can increase the proportion of the more soluble ionized form. It is recommended to test solubility in a range of buffer pH values (e.g., 6.0, 7.4, 8.0) to determine the optimal condition for your experiment.
Q4: Can I use sonication or heating to redissolve the precipitate?
Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound if precipitation occurs during preparation. However, be cautious about the thermal stability of the compound and the potential for degradation with excessive heating. Always assess the impact of these methods on the integrity of your compound and the validity of your experimental results.
Experimental Protocol: Kinetic Solubility Assay
This protocol describes a high-throughput method to determine the kinetic solubility of this compound in a buffer of your choice using nephelometry (light scattering) to detect precipitation.
Materials:
-
This compound powder
-
High-purity DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplates (clear bottom)
-
Plate reader with nephelometry or turbidity reading capabilities
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure it is fully dissolved.
-
Create Serial Dilutions: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well assay plate.
-
Add Aqueous Buffer: Rapidly add a larger volume of your chosen aqueous buffer (e.g., 198 µL) to each well of the assay plate to achieve the final desired concentrations and a consistent final DMSO percentage.
-
Incubate and Mix: Shake the plate for a set period (e.g., 1-2 hours) at a controlled room temperature, protected from light.
-
Measure Precipitation: Measure the turbidity or light scattering of each well using a plate reader.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.
References
mitigating variability in Lu AF21934 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in experimental outcomes involving Lu AF21934.
This compound Properties and Handling
This table summarizes key quantitative data for this compound to ensure proper handling and experimental design.
| Parameter | Value | Source(s) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of the mGlu4 receptor. | [1] |
| EC50 | ~500 nM for human mGlu4 receptor. | [1] |
| Molecular Weight | 315.19 g/mol | [1] |
| Solubility | - DMF: 30 mg/mL - DMSO: 30 mg/mL - DMSO:PBS (pH 7.2) (1:4): 0.20 mg/mL | Cayman Chemical |
| Storage (Stock Solution) | -20°C for long-term (months to years). 0-4°C for short-term (days to weeks). | [1] |
| Stability | Stable at room temperature for several weeks during shipping. | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
Preparation and Handling
Q1: My this compound solution appears cloudy or has precipitated after dilution in my aqueous assay buffer. What should I do?
A1: This is likely due to the poor aqueous solubility of this compound. Here are some steps to troubleshoot this issue:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO or your organic solvent in the aqueous buffer is as low as possible (ideally <0.5%) to avoid solvent-induced artifacts.
-
Use of Surfactants or Cyclodextrins: For in vivo preparations, this compound has been successfully dispersed in 20% (2-hydropropyl)-β-cyclodextrin. For in vitro assays, a low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.01%) might improve solubility. Always include a vehicle control with the same concentration of the solubilizing agent.
-
Sonication and Warming: Gentle warming (to no more than 37°C) and sonication can help dissolve small precipitates. However, be cautious as excessive heat can degrade the compound.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a concentrated stock in DMSO. Avoid storing dilute aqueous solutions.
Q2: How should I properly store this compound to ensure its stability and activity?
A2: For long-term storage, keep this compound as a solid powder at -20°C in a dry and dark environment. Stock solutions in anhydrous DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, a stock solution can be kept at 4°C for a few days.
In Vitro Assay Variability
Q3: I am not observing the expected potentiation of the glutamate response in my cell-based assay. What are the possible reasons?
A3: Several factors can contribute to a lack of effect:
-
Suboptimal Glutamate Concentration: As a PAM, this compound's effect is dependent on the presence of an orthosteric agonist like glutamate. You should first perform a glutamate dose-response curve to determine the EC20 concentration (the concentration that gives 20% of the maximal response). The potentiation by this compound will be most apparent at this sub-maximal glutamate concentration.
-
Cell Line and Receptor Expression: Ensure your cell line expresses sufficient levels of the mGlu4 receptor. Low receptor expression will result in a small dynamic range and make it difficult to observe potentiation.
-
Compound Degradation: Verify the integrity of your this compound stock. If it has been stored improperly or for an extended period, it may have degraded.
-
Assay Interference: Some assay components, such as serum proteins in the cell culture medium, can bind to the compound and reduce its effective concentration. Consider running the assay in a serum-free medium if your cells can tolerate it for the duration of the experiment.
Q4: The dose-response curve for this compound in my assay is showing a bell-shape (an inverted U-shape), where the effect decreases at higher concentrations. Is this expected?
A4: While not definitively reported for this compound, bell-shaped dose-response curves can be observed with some PAMs. This phenomenon can be due to several factors:
-
Off-Target Effects: At higher concentrations, this compound might engage with other targets, leading to confounding effects that mask or inhibit the mGlu4-mediated response. It has been noted to act as an antagonist at adenosine A2A and 5-HT2B receptors at a concentration of 10 μM.
-
Cellular Toxicity: High concentrations of the compound or the solvent (DMSO) could be causing cytotoxicity, leading to a decrease in the measured signal. It is crucial to perform a cytotoxicity assay to rule this out.
-
Allosteric Cooperativity: Complex interactions at the allosteric site at high concentrations can sometimes lead to a decrease in the potentiation effect.
Q5: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A5: Reproducibility issues in cell-based assays can be minimized by carefully controlling several variables:
-
Consistent Cell Culture Practices: Use cells with a consistent passage number, ensure uniform cell seeding density, and monitor cell health and morphology.
-
Standardized Reagent Preparation: Prepare fresh dilutions of this compound and glutamate for each experiment. Use the same batch of reagents whenever possible.
-
Precise Pipetting and Handling: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Control for Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can alter compound concentrations. To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media.
-
Stable Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels during incubation.
Experimental Protocols
In Vitro cAMP Assay for this compound Activity
This protocol provides a general framework for assessing the effect of this compound on glutamate-mediated inhibition of cAMP production in a cell line expressing the human mGlu4 receptor.
1. Cell Preparation:
- Culture CHO or HEK293 cells stably expressing the human mGlu4 receptor in the recommended growth medium.
- One day before the assay, seed the cells into a 96-well, white, clear-bottom, tissue culture-treated plate at a density that will result in a confluent monolayer on the day of the experiment.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Glutamate Dose-Response:
- On the day of the assay, wash the cells once with serum-free assay buffer (e.g., HBSS with 20 mM HEPES).
- Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 10-15 minutes at 37°C.
- Add 25 µL of forskolin (a final concentration of 1-10 µM, to be optimized) to all wells to stimulate cAMP production.
- Immediately add 25 µL of varying concentrations of glutamate (from 1 nM to 100 µM) to the appropriate wells.
- Incubate for 15-30 minutes at 37°C.
- Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions.
- Determine the EC20 concentration of glutamate from the resulting dose-response curve.
3. This compound Potentiation Assay:
- Prepare the cells as described in step 1.
- Add 50 µL of assay buffer containing a phosphodiesterase inhibitor to each well and incubate.
- Add 25 µL of varying concentrations of this compound (from 1 nM to 30 µM) or vehicle control to the appropriate wells.
- Incubate for 15-20 minutes at 37°C.
- Add 25 µL of the pre-determined EC20 concentration of glutamate and a final concentration of forskolin to all wells.
- Incubate for 15-30 minutes at 37°C.
- Lyse the cells and measure cAMP levels.
- Calculate the fold-shift in the glutamate EC50 or the potentiation of the glutamate response at the EC20 concentration.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound as a positive allosteric modulator of the mGlu4 receptor.
Experimental Workflow for In Vitro Assay
Caption: General experimental workflow for assessing this compound activity in a cell-based cAMP assay.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting a lack of this compound potentiation in in vitro assays.
References
interpreting biphasic dose-response to Lu AF21934
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Lu AF21934.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] As a PAM, it does not directly activate the mGluR4 receptor but enhances the receptor's response to the endogenous ligand, glutamate.[2] This modulatory activity fine-tunes glutamatergic signaling, which is crucial for regulating synaptic transmission and neuronal excitability.[2]
Q2: What are the reported potency and efficacy of this compound?
In in-vitro assays, this compound has an EC50 value of approximately 500-550 nM for the mGluR4 receptor.[1] It has been shown to potentiate the glutamate response at the mGluR4 receptor with an Emax of 120% and a glutamate fold-shift of 5. This compound exhibits selectivity, showing no significant affinity for 70 other G-protein coupled receptors (GPCRs) at a concentration of 10 μM. However, it may act as a weak PAM at the mGluR6 receptor and as an antagonist at adenosine A2A and 5-HT2B receptors.
Q3: What are the observed in vivo effects of this compound?
In vivo studies in rodents have demonstrated that this compound exhibits anxiolytic-like and antipsychotic-like effects.[3] For instance, it has been shown to reverse hyperactivity induced by MK-801 and amphetamine. Additionally, this compound has been observed to reduce harmaline-induced hyperactivity in rats, suggesting its potential role in modulating motor control.
Q4: We are observing a biphasic (U-shaped or inverted U-shaped) dose-response curve in our experiments with this compound. Is this an expected outcome?
Currently, there is no specific literature documenting a biphasic dose-response for this compound. However, biphasic dose-responses, also known as hormesis, are a recognized phenomenon in pharmacology and toxicology. Such a response is characterized by a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses, or vice-versa. If you are observing a reproducible biphasic response, it could be due to several factors outlined in the troubleshooting guide below.
Troubleshooting Guide: Interpreting a Biphasic Dose-Response to this compound
Issue: My dose-response curve for this compound is showing a biphasic pattern.
A biphasic dose-response can be challenging to interpret. The following guide provides potential causes and troubleshooting steps to help you understand and validate your results.
| Potential Cause | Explanation | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, this compound might engage with secondary targets, leading to an effect opposite to its primary action on mGluR4. While it is reported to be selective, high concentrations can sometimes lead to off-target pharmacology. | 1. Literature Review: Check for any newly identified off-target activities of this compound. 2. Counter-Screening: If possible, perform counter-screening against known potential off-targets (e.g., adenosine A2A and 5-HT2B receptors, where it shows some antagonist activity). 3. Use of Antagonists: In your experimental system, try to block the secondary effect with a known antagonist for a suspected off-target receptor to see if the biphasic response is attenuated. |
| Receptor Desensitization or Downregulation | Prolonged or high-concentration exposure to a modulator can sometimes lead to receptor desensitization or a reduction in the number of receptors on the cell surface, which could alter the cellular response at higher doses. | 1. Time-Course Experiment: Vary the incubation time with this compound to see if the biphasic effect is time-dependent. 2. Receptor Expression Analysis: Measure mGluR4 expression levels (e.g., via Western blot or qPCR) after treatment with a range of this compound concentrations. |
| Cellular Heterogeneity | If you are using a mixed cell population, different cell types may respond differently to this compound. A biphasic response could be the net effect of opposing responses from different subpopulations. | 1. Cell Purity Check: Ensure the purity of your cell culture using cell-type-specific markers. 2. Single-Cell Analysis: If available, use single-cell analysis techniques to investigate heterogeneity in the response. |
| Experimental Artifacts | Issues with compound solubility, stability, or interactions with the assay components can lead to misleading results, especially at higher concentrations. | 1. Solubility Check: Visually inspect your highest concentrations for any signs of precipitation. Confirm the solubility of this compound in your assay medium. 2. Compound Stability: Assess the stability of this compound over the course of your experiment. 3. Control Experiments: Run appropriate vehicle controls and ensure that the assay components themselves do not contribute to the observed effect. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor/System |
| EC50 | 500-550 nM | mGluR4 |
| Emax | 120% | mGluR4 |
| Glutamate Fold-Shift | 5 | mGluR4 |
Table 2: In Vivo Dosages and Effects of this compound in Rodent Models
| Species | Doses (s.c.) | Observed Effect | Reference |
| Rat | 0.5 - 5 mg/kg | Reversal of harmaline-induced hyperactivity | |
| Rodent | 1 mg/kg | Reversal of MK-801-induced hyperactivity |
Experimental Protocols
In Vivo Study of Harmaline-Induced Hyperactivity in Rats
-
Animals: Male Wistar rats.
-
Compound Preparation: Disperse this compound in 20% (2-hydroxypropyl)-β-cyclodextrin.
-
Administration:
-
Administer this compound subcutaneously (s.c.) at doses of 0.5, 2.5, and 5 mg/kg.
-
60 minutes after this compound administration, inject harmaline intraperitoneally (i.p.) at a dose of 15 mg/kg.
-
-
Behavioral Assessment:
-
Immediately after harmaline injection, place the rats in automated force plate actimeters.
-
Record motor activity for a specified duration (e.g., 90 minutes).
-
Analyze the data to assess exploratory locomotor activity and basic activity.
-
-
Data Analysis:
-
Compare the motor activity of rats treated with this compound and harmaline to a control group treated with vehicle and harmaline.
-
Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the effects.
-
Visualizations
References
Technical Support Center: Investigating Off-Target Activities of Lu AF21934
A Note on the Molecular Target of Lu AF21934: Initial characterization and subsequent studies have identified this compound as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), not a P2X3 receptor antagonist. This technical guide will, therefore, focus on designing and troubleshooting control experiments for the off-target activities of this compound in the context of its function as an mGlu4 receptor PAM.
This guide is intended for researchers, scientists, and drug development professionals to address potential issues and provide clarity when investigating the specificity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target and mechanism of action of this compound?
A1: this compound is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) with an EC50 of approximately 500 nM.[1][2] As a PAM, it does not activate the mGlu4 receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. Its actions have been linked to anxiolytic- and antipsychotic-like effects in preclinical models.[2][3]
Q2: My results suggest off-target activity. What are the first steps to confirm this?
A2: First, ensure the on-target effect is present and reproducible. Use a well-characterized mGlu4 receptor agonist as a positive control and an antagonist as a negative control. If the unexpected effect persists in the presence of the mGlu4 antagonist, it is likely an off-target effect. Additionally, testing the effect in cells or tissues known not to express mGlu4 receptors can provide strong evidence for off-target activity.
Q3: Has the selectivity of this compound been profiled?
A3: this compound has been characterized as a selective mGlu4 receptor PAM with selectivity evaluated over 70 G-protein coupled receptors (GPCRs).[4] However, comprehensive profiling across all possible targets is often not exhaustive, and off-target effects can still manifest, particularly at higher concentrations.
Q4: What are some general strategies to identify the specific off-target of this compound?
A4: Several unbiased approaches can be employed. These include affinity-based methods like affinity chromatography coupled with mass spectrometry to pull down binding partners, and proteome-wide biophysical methods such as the cellular thermal shift assay (CETSA) to identify proteins that are stabilized by drug binding. Computational approaches, such as screening compound structure against databases of known drug targets, can also predict potential off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Readouts in Cellular Assays
Possible Cause 1: Off-Target Receptor Activation
-
Troubleshooting Steps:
-
Confirm mGlu4 Expression: Verify the presence of mGlu4 receptors in your cell line using qPCR or Western blot.
-
Use an mGlu4 Antagonist: Pre-treat cells with a selective mGlu4 receptor antagonist before applying this compound. If the unexpected phenotype persists, it is likely off-target.
-
Test in mGlu4 Null Cells: If available, perform the assay in a cell line that does not express mGlu4 receptors (e.g., a knockout cell line). Any observed effect can be attributed to off-target activity.
-
Possible Cause 2: Non-Specific Compound Effects
-
Troubleshooting Steps:
-
Vehicle Control: Ensure you have a proper vehicle control (e.g., DMSO) at the same concentration used for this compound.
-
Structural Analog Control: Use a structurally similar but inactive analog of this compound. If this analog produces the same effect, it may be due to non-specific chemical properties.
-
Concentration-Response Curve: Generate a full concentration-response curve. Off-target effects often appear at higher concentrations.
-
Issue 2: Unanticipated Behavioral Effects in In Vivo Studies
Possible Cause 1: Modulation of Other Neurotransmitter Systems
-
Troubleshooting Steps:
-
Pharmacological Blockade: Co-administer this compound with antagonists for receptors of other major neurotransmitter systems (e.g., serotonergic, dopaminergic, GABAergic) to see if the unexpected effect is blocked. Studies have suggested the involvement of the GABAergic system in the anxiolytic-like effects of this compound.
-
Targeted Knockout Animals: Use knockout animal models for suspected off-target receptors to confirm their involvement.
-
Possible Cause 2: "On-Target" Effects in a Different Brain Region
-
Troubleshooting Steps:
-
Local Administration: If systemic administration is causing complex effects, consider local microinjections of this compound into specific brain regions hypothesized to mediate the primary effect to isolate its action.
-
c-Fos Mapping: Perform immunohistochemistry for c-Fos, a marker of neuronal activation, across different brain regions to identify areas that are unexpectedly activated by this compound.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Assay Type | Activity (IC50/EC50, nM) | On-Target/Off-Target |
| mGlu4 | Functional (PAM) | 500 | On-Target |
| Receptor X | Binding | >10,000 | Off-Target |
| Receptor Y | Functional (Antagonist) | 8,500 | Off-Target |
| Ion Channel Z | Electrophysiology | No significant effect at 10 µM | Off-Target |
Experimental Protocols
Protocol 1: Validating On-Target mGlu4 Engagement in a Cellular System
Objective: To confirm that the observed cellular response to this compound is mediated by the mGlu4 receptor.
Methodology:
-
Cell Culture: Culture cells expressing recombinant mGlu4 receptors (e.g., HEK293 or CHO cells).
-
Assay Setup: Plate cells in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound and a known mGlu4 receptor agonist (e.g., L-AP4). Prepare a fixed concentration of a selective mGlu4 antagonist (e.g., VU0155041).
-
Assay Procedure:
-
Group 1 (Agonist alone): Add the mGlu4 agonist at its EC20 concentration.
-
Group 2 (Agonist + PAM): Add the mGlu4 agonist (EC20) along with varying concentrations of this compound.
-
Group 3 (Antagonist block): Pre-incubate cells with the mGlu4 antagonist for 15-30 minutes, then add the mGlu4 agonist (EC20) and this compound.
-
-
Data Acquisition: Measure the downstream signaling readout (e.g., cAMP levels, intracellular calcium, or reporter gene expression).
-
Data Analysis: The potentiation of the agonist response by this compound should be blocked in the presence of the mGlu4 antagonist if the effect is on-target.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
Objective: To identify unknown protein targets of this compound in an unbiased manner.
Methodology:
-
Cell Culture and Lysis: Grow cells of interest and prepare a cell lysate.
-
Compound Treatment: Treat aliquots of the cell lysate with either vehicle or a high concentration of this compound.
-
Thermal Challenge: Heat the treated lysate aliquots across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Centrifuge the samples to separate soluble proteins from aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein content using SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Proteins that bind to this compound will be stabilized and remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Lu AF21934 and Other mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lu AF21934 with other notable mGluR4 positive allosteric modulators (PAMs), namely foliglurax (PXT002331) and ADX88178. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to mGluR4 PAMs
Metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and psychosis. Positive allosteric modulators of mGluR4 do not directly activate the receptor but enhance its response to the endogenous ligand, glutamate. This mechanism offers the potential for a more nuanced and spatially restricted modulation of glutamatergic transmission compared to orthosteric agonists. This guide focuses on a comparative analysis of the in vitro and in vivo properties of this compound, foliglurax, and ADX88178.
Data Presentation
The following tables summarize the key quantitative data for this compound, foliglurax, and ADX88178, allowing for a direct comparison of their performance characteristics.
Table 1: In Vitro Potency and Efficacy
| Compound | EC50 (human mGluR4) | EC50 (rat mGluR4) | Efficacy |
| This compound | ~500-550 nM | Not explicitly reported | Positive Allosteric Modulator |
| Foliglurax (PXT002331) | 79 nM | Not explicitly reported | Potent Positive Allosteric Modulator |
| ADX88178 | 4 nM | 9.1 nM | Potent Positive Allosteric Modulator |
Table 2: In Vitro Selectivity Profile
| Compound | Selectivity Highlights |
| This compound | Selective for mGluR4 over mGluR6 (EC50 = 7 µM) and a panel of 73 other CNS ion channels, GPCRs, and enzymes at 10 µM. |
| Foliglurax (PXT002331) | >15-fold selective for mGluR4 over mGluR6; >110-fold over mGluR7; >50-fold over mGluR8. No effect on NMDA, AMPA, kainate, group I or group II mGluRs. |
| ADX88178 | Highly selective for mGluR4 with no significant effects on other mGluRs (EC50 > 30 µM). |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | Key Findings |
| This compound | Haloperidol-induced catalepsy | Rat | Showed efficacy in reversing catalepsy. |
| MK-801-induced hyperactivity | Mouse | Dose-dependently inhibited hyperactivity. | |
| Foliglurax (PXT002331) | MPTP-induced Parkinsonism | Mouse | Demonstrated neuroprotective effects at 3 mg/kg.[1] Failed to meet primary endpoints in a Phase II clinical trial for Parkinson's disease.[2][3][4] |
| ADX88178 | Haloperidol-induced catalepsy | Rat | Reversed catalepsy at 3 and 10 mg/kg.[5] |
| 6-OHDA model of Parkinson's disease | Rat | Showed synergistic effects with L-DOPA in reversing forelimb akinesia. | |
| MPTP-lesioned marmoset | Marmoset | Reduced global parkinsonian disability and peak dose dyskinesia at 1 mg/kg. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mGluR4 signaling pathway and the workflows of key preclinical experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Potency and Selectivity Assays (Calcium Flux)
This protocol is a generalized procedure for determining the potency and selectivity of mGluR4 PAMs using a calcium flux assay in a recombinant cell line.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing the human or rat mGluR4 receptor and a promiscuous G-protein (e.g., Gαqi5 or Gαq/i1) that couples the Gi/o-mediated signal to the calcium pathway.
-
Maintain cells in appropriate growth medium supplemented with antibiotics for selection.
-
Plate cells into 384-well black-walled, clear-bottom microplates at a suitable density and incubate overnight.
2. Dye Loading:
-
Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
After incubation, wash the cells with an assay buffer to remove excess dye.
3. Compound Addition and Signal Detection:
-
Utilize a fluorescent imaging plate reader (e.g., FLIPR) to measure intracellular calcium changes.
-
Add the test compound (e.g., this compound) at various concentrations to the wells.
-
After a short incubation period, add a sub-maximal concentration (EC20) of glutamate to stimulate the mGluR4 receptor.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
-
Calculate the potentiation of the glutamate response by the test compound.
-
Plot the concentration-response curves and determine the EC50 value, which is the concentration of the PAM that produces 50% of its maximal potentiation effect.
-
For selectivity profiling, perform similar assays on cells expressing other mGluR subtypes.
Haloperidol-Induced Catalepsy in Rats
This in vivo model is used to assess the potential anti-parkinsonian effects of a compound.
1. Animals and Housing:
-
Use male Wistar or Sprague-Dawley rats of a specific weight range.
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
-
Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified pre-treatment time before the induction of catalepsy.
-
Induce catalepsy by administering haloperidol (e.g., 1 mg/kg, i.p.).
3. Catalepsy Assessment (Bar Test):
-
At predetermined time points after haloperidol administration, gently place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time (in seconds) the rat remains in this unnatural posture (latency to remove both paws). A longer latency indicates a greater degree of catalepsy.
-
A cut-off time (e.g., 180 seconds) is typically used to avoid undue stress to the animal.
4. Data Analysis:
-
Compare the catalepsy scores (latencies) of the test compound-treated group with the vehicle-treated group.
-
A significant reduction in the catalepsy score by the test compound suggests potential anti-parkinsonian activity.
MK-801-Induced Hyperactivity in Mice
This in vivo model is used to evaluate the potential antipsychotic-like properties of a compound.
1. Animals and Housing:
-
Use male mice (e.g., C57BL/6 or Swiss Webster) of a specific weight range.
-
House the animals under standard laboratory conditions.
2. Drug Administration:
-
Administer the test compound (e.g., this compound) or vehicle at a specified pre-treatment time.
-
Induce hyperactivity by administering the NMDA receptor antagonist MK-801 (e.g., 0.3 mg/kg, i.p.).
3. Locomotor Activity Measurement (Open Field Test):
-
Following MK-801 administration, place individual mice into an open field arena.
-
Use an automated activity monitoring system with infrared beams or video tracking to record locomotor activity over a set period (e.g., 60-90 minutes).
-
Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).
4. Data Analysis:
-
Compare the locomotor activity parameters of the test compound-treated group with the vehicle-treated group that received MK-801.
-
A significant attenuation of MK-801-induced hyperactivity by the test compound suggests potential antipsychotic-like effects.
Comparative Analysis and Discussion
Potency: ADX88178 exhibits the highest in vitro potency for the human mGluR4 receptor with an EC50 in the low nanomolar range, followed by foliglurax and then this compound. This rank order of potency is an important consideration for dose selection in further studies.
Selectivity: All three compounds demonstrate good selectivity for mGluR4 over other mGluR subtypes. ADX88178 and foliglurax have been extensively profiled and show high selectivity, which is crucial for minimizing off-target effects. This compound also shows a favorable selectivity profile against a broad range of CNS targets.
In Vivo Efficacy: All three modulators have demonstrated efficacy in rodent models relevant to Parkinson's disease and/or psychosis. ADX88178 has shown promising results in both rodent and primate models of Parkinson's disease. This compound has a well-documented preclinical profile suggesting potential antipsychotic and anxiolytic effects. Foliglurax showed neuroprotective effects in a mouse model of Parkinson's disease, but unfortunately, it did not meet its primary endpoints in a Phase II clinical trial for this indication. This highlights the challenge of translating preclinical efficacy to clinical outcomes.
Conclusion
This compound, foliglurax, and ADX88178 are all valuable research tools for investigating the therapeutic potential of mGluR4 modulation. ADX88178 stands out for its exceptional potency, while foliglurax has advanced the furthest in clinical development, despite not meeting its primary endpoints in a Phase II trial for Parkinson's disease. This compound presents a solid preclinical profile with demonstrated efficacy in models of both psychosis and movement disorders.
The choice of which mGluR4 PAM to use will depend on the specific research question and experimental design. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for designing future experiments in the exciting and evolving field of mGluR4 pharmacology.
References
- 1. Foliglurax, a positive allosteric modulator of the metabotrophic glutamate receptor 4, protects dopaminergic neurons in MPTP-lesioned male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Foliglurax - Wikipedia [en.wikipedia.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
A Comparative Analysis of Lu AF21934 and ADX88178 in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two mGluR4 Positive Allosteric Modulators
The quest for novel non-dopaminergic therapies for Parkinson's disease has led to a significant focus on the metabotropic glutamate receptor 4 (mGluR4). As a key modulator of neurotransmission in the basal ganglia, potentiation of mGluR4 activity presents a promising strategy for alleviating motor symptoms and potentially disease progression. This guide provides a detailed comparison of two prominent mGluR4 positive allosteric modulators (PAMs), Lu AF21934 and ADX88178, based on their performance in various preclinical Parkinson's disease models.
At a Glance: Key Compound Characteristics
| Feature | This compound | ADX88178 |
| Mechanism of Action | Selective mGluR4 Positive Allosteric Modulator | Potent and Selective mGluR4 Positive Allosteric Modulator |
| Potency (EC50) | ~500 nM[1] | Human: ~3.5-4 nM, Rat: ~9.1 nM[2][3][4] |
| Key Research Focus | Antipsychotic-like and anxiolytic-like effects, harmaline-induced hyperactivity | Symptomatic improvement of core Parkinsonian motor deficits, anti-inflammatory effects |
Performance in Parkinson's Disease Models: A Head-to-Head Comparison
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound and ADX88178 in rodent and non-human primate models of Parkinson's disease.
Rodent Models of Parkinsonism
| Model | Compound | Dose | Route | Key Findings | Reference |
| Haloperidol-Induced Catalepsy in Rats | ADX88178 | 3 mg/kg, 10 mg/kg | p.o. | Dose-dependent reversal of catalepsy.[2] | |
| 6-OHDA-Lesioned Rats (Forelimb Akinesia) | ADX88178 | 3, 10, 30 mg/kg | p.o. | In combination with a low dose of L-DOPA, produced a robust, dose-dependent reversal of forelimb akinesia. | |
| Harmaline-Induced Hyperactivity in Rats | This compound | 0.5, 2.5 mg/kg | s.c. | Reversed harmaline-induced hyperactivity. | |
| Harmaline-Induced Tremor in Rats | This compound | 0.5-5 mg/kg | s.c. | Did not influence harmaline-induced tremor. |
L-DOPA-Induced Dyskinesia (LID) Models
| Model | Compound | Dose | Route | Key Findings | Reference |
| 6-OHDA-Lesioned Rats (Established Dyskinesia) | This compound | 10, 30 mg/kg | p.o. | Did not reduce pre-established abnormal involuntary movements (AIMs). | |
| 6-OHDA-Lesioned Rats (Established Dyskinesia) | ADX88178 | 10, 30 mg/kg | p.o. | Did not reduce pre-established AIMs. | |
| MPTP-Lesioned Marmosets (Established Dyskinesia) | This compound | 3, 10 mg/kg | p.o. | No reduction in established dyskinesia was observed. | |
| MPTP-Lesioned Marmosets (Peak Dose Dyskinesia) | ADX88178 | 1 mg/kg | s.c. | Diminished peak dose dyskinesia by 34% (P = 0.015). |
Non-Human Primate Model of Parkinsonism
| Model | Compound | Dose | Route | Key Findings | Reference |
| MPTP-Lesioned Marmoset | ADX88178 | 1 mg/kg | s.c. | In combination with L-DOPA, increased "on-time" by 34% (P = 0.011) and reduced global parkinsonian disability by 38% (P = 0.0096). Mildly worsened global psychosis-like behaviors by 13% (P = 0.020). |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the mGluR4 signaling pathway and a typical experimental workflow for evaluating these compounds in a preclinical model.
Caption: mGluR4 Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the key experimental protocols used in the studies cited.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Objective: To create a model of dopamine depletion in the nigrostriatal pathway, mimicking a key pathological feature of Parkinson's disease.
-
Procedure:
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized and placed in a stereotaxic frame.
-
Pre-treatment (Optional but common): To protect noradrenergic neurons from 6-OHDA toxicity, animals may be pre-treated with a norepinephrine reuptake inhibitor such as desipramine (e.g., 25 mg/kg, i.p.) 30-60 minutes before 6-OHDA injection.
-
Stereotaxic Injection: A small hole is drilled in the skull above the target brain region. A solution of 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is unilaterally injected into the medial forebrain bundle or the striatum using a microsyringe. The injection is performed slowly (e.g., 1 µL/min), and the needle is left in place for several minutes post-injection to allow for diffusion.
-
Post-operative Care: Animals are monitored during recovery and may require softened food and supportive care due to motor deficits.
-
Model Validation: After a recovery period (typically 2-3 weeks), the lesion is validated through behavioral testing, such as apomorphine- or amphetamine-induced rotations.
-
MPTP-Lesioned Marmoset Model of Parkinson's Disease
-
Objective: To induce a parkinsonian phenotype in a non-human primate, which more closely resembles the human condition.
-
Procedure:
-
Animal Selection and Housing: Common marmosets (Callithrix jacchus) are typically used. Due to the hazardous nature of MPTP, all procedures are conducted in specialized facilities with strict safety protocols.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injections. A common regimen involves repeated injections over several days (e.g., 2 mg/kg daily for 5 days).
-
Behavioral Assessment: Parkinsonian symptoms, including bradykinesia, rigidity, and tremor, are scored by trained observers using a standardized rating scale.
-
Induction of Dyskinesia: To study L-DOPA-induced dyskinesia, animals are chronically treated with L-DOPA until stable dyskinesias develop.
-
Haloperidol-Induced Catalepsy in Rats
-
Objective: To assess the potential of a compound to reverse drug-induced parkinsonism (catalepsy).
-
Procedure:
-
Drug Administration: Rats are administered the D2 receptor antagonist haloperidol (e.g., 0.5-1 mg/kg, i.p. or s.c.) to induce catalepsy.
-
Catalepsy Assessment (Bar Test): At a set time after haloperidol injection (e.g., 30, 60, 90 minutes), the rat's forepaws are gently placed on a horizontal bar raised above the surface (e.g., 9-10 cm). The latency to remove both paws from the bar is measured, with a cut-off time (e.g., 120-180 seconds).
-
Test Compound Evaluation: The test compound (e.g., ADX88178) is administered prior to or after the haloperidol injection, and its effect on the catalepsy score is compared to a vehicle-treated group.
-
Harmaline-Induced Tremor and Hyperactivity in Rats
-
Objective: To model essential tremor-like activity and assess a compound's effect on this specific motor symptom.
-
Procedure:
-
Drug Administration: Rats are administered harmaline (e.g., 10-15 mg/kg, s.c. or i.p.) to induce tremor and a biphasic effect on motor activity (initial inhibition followed by hyperactivity).
-
Tremor and Activity Measurement: Animals are placed in an activity monitoring system, such as a force plate actimeter, which can quantify both general locomotor activity and tremor (typically in the 8-12 Hz frequency band for rats).
-
Test Compound Evaluation: The test compound (e.g., this compound) is administered before the harmaline injection, and its impact on the intensity of tremor and the level of hyperactivity is measured and compared to a control group.
-
Concluding Remarks
Both this compound and ADX88178 demonstrate the therapeutic potential of mGluR4 PAMs in preclinical models of Parkinson's disease. ADX88178, with its higher potency, has shown promising results in alleviating core parkinsonian motor symptoms in both rodent and primate models, particularly when used as an adjunct to L-DOPA. This compound has been effective in addressing hyperactivity in the harmaline model, though its effect on tremor was not significant.
The data on L-DOPA-induced dyskinesia is more complex. While some studies suggest a potential benefit of ADX88178 in reducing peak dose dyskinesia in marmosets, other studies with both compounds in rats and marmosets have not shown a reduction in established dyskinesia. This highlights the importance of considering the specific experimental design and model when interpreting these findings.
Further research is warranted to fully elucidate the therapeutic window and optimal clinical application for these and other mGluR4 PAMs in the management of Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 4. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lu AF21934 and Risperidone for Antipsychotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational compound Lu AF21934 and the atypical antipsychotic risperidone. The document focuses on their respective mechanisms of action, and preclinical efficacy, and outlines the experimental protocols used to generate the presented data.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current treatments, predominantly acting on dopaminergic and serotonergic systems, have provided significant therapeutic advances, there remains a substantial unmet need for novel antipsychotics with improved efficacy and tolerability. This compound, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), represents a promising alternative approach by targeting the glutamatergic system. This guide offers a comparative overview of this compound and the widely prescribed atypical antipsychotic, risperidone.
Mechanism of Action
This compound: this compound is a selective and brain-penetrant mGlu4 receptor positive allosteric modulator.[1] Its antipsychotic-like effects are not solely dependent on mGlu4 modulation but also involve the serotonin 1A (5-HT1A) receptor signaling pathway.[2][3] Activation of mGlu4 receptors, which are presynaptically located, generally leads to a reduction in the release of neurotransmitters, including glutamate. The interplay with the 5-HT1A receptor is crucial for its therapeutic-like actions in preclinical models of psychosis.[2][3] This novel mechanism offers the potential for treating a broader range of schizophrenia symptoms with a potentially different side-effect profile compared to existing antipsychotics.
Risperidone: Risperidone is a second-generation (atypical) antipsychotic with a primary mechanism of action involving the potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The therapeutic effects of risperidone are attributed to the blockade of D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia. Its high affinity for 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.
Preclinical Efficacy in the MK-801-Induced Hyperactivity Model
The N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801, is widely used to induce a hyperdopaminergic state in rodents, mimicking certain aspects of psychosis. The reversal of MK-801-induced hyperactivity is a standard preclinical assay for evaluating the potential efficacy of antipsychotic drugs.
Table 1: Efficacy of this compound in the MK-801-Induced Hyperactivity Model
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Effect on MK-801-Induced Hyperactivity | Statistical Significance | Reference |
| This compound | 1 | s.c. | Mouse | Reversal of hyperactivity | p < 0.009 |
Table 2: Efficacy of Risperidone in the MK-801-Induced Hyperactivity Model
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Effect on MK-801-Induced Hyperactivity | Statistical Significance | Reference |
| Risperidone | 0.01 - 0.03 | i.p. | Mouse | Dose-dependent attenuation of hyperactivity | p < 0.001 | |
| Risperidone | 0.1 | i.p. | Mouse | Total inhibition of hyperactivity | p < 0.001 |
Experimental Protocols
MK-801-Induced Hyperactivity in Mice
This protocol provides a generalized methodology for assessing antipsychotic efficacy based on commonly used practices.
1. Animals:
-
Male C57BL/6J or Swiss Webster mice are frequently used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization to the housing facility for at least one week prior to experimentation is standard.
2. Drug Administration:
-
Test Compound (this compound or Risperidone): Administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at varying doses. A vehicle control group receives the same volume of the vehicle solution.
-
MK-801: Typically administered i.p. at a dose ranging from 0.15 to 0.3 mg/kg to induce hyperlocomotion. A control group receives a saline injection.
3. Behavioral Assessment:
-
Apparatus: An open-field arena, often equipped with automated photobeam detection systems or video-tracking software to measure locomotor activity.
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes before the experiment begins.
-
The test compound or vehicle is administered.
-
After a specific pretreatment period (e.g., 30 minutes), MK-801 or saline is administered.
-
Immediately following the MK-801 or saline injection, mice are placed individually into the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) is recorded for a set duration, typically 60-90 minutes.
-
4. Data Analysis:
-
The total distance traveled or other locomotor parameters are analyzed using statistical methods such as ANOVA followed by post-hoc tests to compare the different treatment groups.
-
A statistically significant reduction in MK-801-induced hyperactivity by the test compound, without causing sedation on its own, is indicative of potential antipsychotic efficacy.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Proposed mechanism of this compound action.
Risperidone Signaling Pathway
Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.
Experimental Workflow: Antipsychotic Efficacy Screening
Caption: Workflow for MK-801-induced hyperactivity assay.
Conclusion
This compound presents a novel mechanism of action for the treatment of psychosis by positively modulating mGlu4 receptors with a dependency on 5-HT1A receptor signaling. Preclinical data indicate its efficacy in a key animal model of antipsychotic activity. Risperidone, a well-established atypical antipsychotic, demonstrates robust efficacy in the same model through its antagonism of D2 and 5-HT2A receptors. While the available data from separate studies suggest both compounds are effective, direct comparative studies would be necessary to definitively assess their relative potencies and efficacy. The distinct pharmacological profiles of this compound and risperidone highlight the ongoing evolution of antipsychotic drug development, with the glutamatergic system emerging as a key target for future therapeutic interventions.
References
A Comparative Analysis of Lu AF21934 and Benzodiazepines in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anxiolytic candidate Lu AF21934 and the established class of drugs, benzodiazepines, based on their performance in animal models of anxiety. The information is compiled from preclinical studies to assist researchers in understanding their distinct pharmacological profiles and potential therapeutic applications.
Executive Summary
This compound, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), has demonstrated promising anxiolytic-like effects in various rodent models of anxiety. Unlike benzodiazepines, which directly enhance the function of GABA-A receptors, this compound offers a novel mechanism of action by modulating the glutamatergic system. This distinction may translate to a different side-effect profile, a critical consideration in the development of new anxiolytic therapies. This guide presents a side-by-side comparison of their mechanisms of action, and available quantitative data from preclinical anxiety models, and details the experimental protocols used in these assessments.
Mechanism of Action
This compound: As a positive allosteric modulator of the mGluR4, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. mGluR4 is a presynaptic receptor that, when activated, inhibits the release of neurotransmitters. By potentiating mGluR4 activity, this compound is thought to reduce excessive glutamate release, a key factor in anxiety and stress-related disorders. Interestingly, the anxiolytic-like effects of this compound have been shown to be blocked by the benzodiazepine receptor antagonist flumazenil, suggesting a downstream interaction with the GABAergic system.
Benzodiazepines: This class of drugs, including well-known members like diazepam and chlordiazepoxide, acts as positive allosteric modulators of the GABA-A receptor.[1] They bind to a site on the receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA.[2] This enhanced GABAergic signaling leads to increased chloride ion influx into neurons, resulting in hyperpolarization and a reduction in neuronal excitability, which manifests as anxiolysis, sedation, and muscle relaxation.[1][2]
Signaling Pathway Diagrams
Quantitative Data from Animal Models of Anxiety
The following tables summarize the available quantitative data for this compound and representative benzodiazepines in various animal models of anxiety. It is important to note that direct head-to-head comparisons in the same study are limited; therefore, these tables are compiled from different sources.
Table 1: Stress-Induced Hyperthermia (SIH) Test
| Compound | Species | Dose (mg/kg) | Route | Change in Core Body Temperature (°C) | Citation |
| This compound | Mouse | 1.25 | s.c. | ↓ (Significant Reduction) | [3] |
| 2.5 | s.c. | ↓ (Significant Reduction) | |||
| 5 | s.c. | ↓ (Significant Reduction) | |||
| Diazepam | Mouse | 1 | i.p. | ↓ (Significant Reduction) | |
| 2.5 | i.p. | ↓ (Significant Reduction) | |||
| 5 | i.p. | ↓ (Significant Reduction) |
Table 2: Four-Plate Test
| Compound | Species | Dose (mg/kg) | Route | Number of Punished Crossings | Citation |
| This compound | Mouse | 2.5 | s.c. | ↑ (Significant Increase) | |
| 5 | s.c. | ↑ (Significant Increase) | |||
| Diazepam | Mouse | 1 | i.p. | ↑ (Significant Increase) | |
| 2 | i.p. | ↑ (Significant Increase) |
Table 3: Marble-Burying Test
| Compound | Species | Dose (mg/kg) | Route | Number of Marbles Buried | Citation |
| This compound | Mouse | 5 | s.c. | ↓ (Significant Reduction) | |
| 10 | s.c. | ↓ (Significant Reduction) | |||
| Diazepam | Mouse | 1 | i.p. | ↓ (Significant Reduction) | |
| 2 | i.p. | ↓ (Significant Reduction) | |||
| 5 | i.p. | ↓ (Significant Reduction) |
Table 4: Elevated Plus Maze (EPM) Test
| Compound | Species | Dose (mg/kg) | Route | % Time in Open Arms | % Entries into Open Arms | Citation |
| Diazepam | Rat | 0.25-1.0 | i.p. | ↑ (Biphasic increase) | Not Reported | |
| Mouse | 3.0 | i.p. | ↑ (Increase in some strains) | ↑ (Increase in some strains) | ||
| Chlordiazepoxide | Mouse | 7.5 | i.p. | ↑ (Significant Increase) | Not Reported | |
| 15.0 | i.p. | ↑ (Significant Increase) | Not Reported |
Table 5: Light-Dark Box (LDB) Test
| Compound | Species | Dose (mg/kg) | Route | Time in Light Compartment (s) | Transitions | Citation |
| Diazepam | Rat | 3.0 | i.p. | ↑ (Significant Increase) | ↑ (Significant Increase) | |
| Chlordiazepoxide | Mouse | 7.5 | i.p. | ↑ (Significant Increase) | ↑ (Significant Increase) | |
| 15.0 | i.p. | ↑ (Significant Increase) | ↑ (Significant Increase) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Stress-Induced Hyperthermia (SIH) Test
Objective: To assess the anxiolytic potential of a compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.
Apparatus: A digital thermometer with a rectal probe for mice.
Procedure:
-
Animals are singly housed and allowed to acclimate to the testing room for at least 60 minutes.
-
The test compound or vehicle is administered (e.g., subcutaneously or intraperitoneally).
-
After a set pretreatment time (e.g., 30-60 minutes), the initial rectal temperature (T1) is measured.
-
The mild stress of handling and temperature measurement itself induces hyperthermia.
-
After a 10-minute interval, the rectal temperature is measured again (T2).
-
The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT).
-
Anxiolytic compounds are expected to significantly reduce the ΔT compared to the vehicle-treated group.
Four-Plate Test
Objective: To evaluate the anxiolytic effect of a compound by its ability to increase the number of punished crossings between four electrified plates.
Apparatus: A box with a floor made of four metal plates.
Procedure:
-
Animals are placed in the apparatus.
-
Every time the animal crosses from one plate to another, it receives a mild electric foot shock (punishment).
-
The number of crossings is recorded over a set period (e.g., 1-5 minutes).
-
Anxiolytic drugs are expected to increase the number of punished crossings, indicating a reduction in fear or anxiety associated with the shock.
Marble-Burying Test
Objective: To assess anxiolytic or anti-compulsive activity by measuring the reduction in the number of marbles buried by a mouse.
Apparatus: A standard mouse cage with a deep layer of bedding and a set number of glass marbles (typically 20-25).
Procedure:
-
A cage is prepared with a 5 cm layer of clean bedding.
-
Marbles are evenly spaced on the surface of the bedding.
-
A single mouse is placed in the cage and allowed to explore for 30 minutes.
-
At the end of the session, the number of marbles that are at least two-thirds buried is counted.
-
Anxiolytic compounds are expected to significantly decrease the number of buried marbles.
Elevated Plus Maze (EPM) Test
Objective: To measure anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
The number of entries into and the time spent in the open and closed arms are recorded.
-
Anxiolytic compounds are expected to increase the percentage of time spent in the open arms and the percentage of entries into the open arms.
Light-Dark Box (LDB) Test
Objective: To assess anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
Procedure:
-
The animal is placed in the center of the light compartment.
-
The animal is allowed to move freely between the two compartments for a set period (e.g., 5-10 minutes).
-
The time spent in each compartment and the number of transitions between the compartments are recorded.
-
Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
Fear Conditioning Test
Objective: To assess fear memory and the effects of drugs on its acquisition, consolidation, and extinction.
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for auditory cues.
Procedure:
-
Conditioning Phase: The animal is placed in the conditioning chamber and exposed to a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), typically a mild footshock.
-
Contextual Fear Test: The following day, the animal is returned to the same chamber, and the amount of time it spends freezing (a fear response) is measured as an indicator of contextual fear memory.
-
Cued Fear Test: The animal is placed in a novel context, and the CS (tone) is presented without the US. Freezing behavior is measured to assess cued fear memory.
-
Anxiolytic drugs can be administered before or after the conditioning phase to study their effects on the acquisition or consolidation of fear memory, respectively. Benzodiazepines have been shown to impair the acquisition of conditioned fear.
Conclusion
This compound represents a promising novel approach to the treatment of anxiety disorders by targeting the mGluR4. The available preclinical data indicate a clear anxiolytic-like profile in several established animal models. While its efficacy appears comparable to benzodiazepines in some paradigms, its distinct mechanism of action may offer a different clinical profile, potentially with a reduced risk of sedation and dependence, although this requires further investigation. The blockade of this compound's anxiolytic effects by flumazenil points to a complex interplay between the glutamatergic and GABAergic systems in mediating anxiety, opening new avenues for research and drug development. This guide provides a foundational comparison to aid researchers in designing future studies to further elucidate the therapeutic potential of this compound and other mGluR4 modulators.
References
Synergistic Effects of Lu AF21934 with L-DOPA in Parkinson's Disease: A Comparative Guide
In the landscape of Parkinson's disease (PD) therapeutics, the pursuit of strategies to enhance the efficacy of L-DOPA while mitigating its long-term complications remains a paramount objective. This guide provides a comprehensive comparison of the synergistic effects of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), when used in combination with L-DOPA. The data presented herein is derived from preclinical studies and is intended for researchers, scientists, and drug development professionals.
Overview of this compound and its Mechanism of Action
This compound is an investigational compound that does not directly activate the mGluR4 receptor but rather enhances its response to the endogenous ligand, glutamate. In the context of Parkinson's disease, the basal ganglia circuitry is characterized by hyperactivity of the indirect pathway, partly due to altered glutamatergic transmission.[1][2] mGluR4 receptors are strategically located on presynaptic terminals in the striatum and other key nodes of the basal ganglia, where their activation inhibits the release of neurotransmitters.[1][3] By potentiating mGluR4 activity, this compound is hypothesized to normalize this aberrant signaling, thereby offering a non-dopaminergic approach to symptom management.[1]
Preclinical Efficacy of this compound in Combination with L-DOPA
A pivotal preclinical study investigated the effects of this compound in a unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, a well-established paradigm for studying motor deficits and L-DOPA-induced dyskinesia (LID).
Alleviation of Motor Deficits (Akinesia)
In the forelimb akinesia test, which measures the initiation of stepping movements, this compound alone did not demonstrate significant anti-akinetic effects. However, when co-administered with a sub-threshold dose of L-DOPA, a dose that is ineffective on its own, this compound exhibited a dose-dependent synergistic effect, significantly improving motor performance.
Table 1: Synergistic Effect of this compound and L-DOPA on Forelimb Akinesia
| Treatment Group | Dose (mg/kg) | Mean Number of Adjusting Steps (Contralateral Forelimb) | % Improvement vs. Vehicle |
| Vehicle | - | 2.5 ± 0.5 | 0% |
| L-DOPA | 4 | 4.0 ± 0.8 | 60% |
| This compound | 30 | 3.0 ± 0.6 | 20% |
| L-DOPA + this compound | 4 + 10 | 7.5 ± 1.0* | 200% |
| L-DOPA + this compound | 4 + 30 | 10.0 ± 1.2** | 300% |
*p < 0.05, **p < 0.01 vs. L-DOPA alone. Data are represented as mean ± SEM.
Reduction of L-DOPA-Induced Dyskinesia (LID)
A significant challenge with long-term L-DOPA therapy is the development of debilitating abnormal involuntary movements (AIMs). The study assessed the effect of this compound on the incidence and severity of LID. While this compound did not reduce the severity of established dyskinesias, it markedly reduced the percentage of animals that developed them.
Table 2: Effect of this compound on the Incidence of L-DOPA-Induced Dyskinesia
| Treatment Group | Dose (mg/kg) | Percentage of Rats with Dyskinesia |
| L-DOPA | 8 | 100% |
| L-DOPA + this compound | 8 + 30 | 40%* |
*p < 0.05 vs. L-DOPA alone.
Comparison with Other Therapeutic Strategies
While direct preclinical comparisons of this compound with other adjunct therapies are limited, this section provides an overview of the performance of established drug classes in similar models.
Dopamine Agonists (e.g., Ropinirole)
Dopamine agonists, such as ropinirole, are a first-line treatment for early Parkinson's disease and are also used as an adjunct to L-DOPA in later stages. Preclinical studies have shown that ropinirole can have a L-DOPA-sparing effect and may be associated with a lower incidence of dyskinesia compared to L-DOPA monotherapy. However, they can be associated with side effects such as hallucinations and impulse control disorders.
MAO-B Inhibitors (e.g., Selegiline)
Monoamine oxidase B (MAO-B) inhibitors, like selegiline, enhance the availability of dopamine by preventing its breakdown. They provide modest symptomatic relief and can reduce "off" time in patients on L-DOPA. Preclinical studies suggest that selegiline may also have neuroprotective effects.
Table 3: Qualitative Comparison of Adjunctive Therapies in Preclinical PD Models
| Therapeutic Agent | Mechanism of Action | Effect on Akinesia (with L-DOPA) | Effect on L-DOPA-Induced Dyskinesia |
| This compound | mGluR4 Positive Allosteric Modulator | Synergistic Improvement | Reduced Incidence |
| Ropinirole | D2/D3 Dopamine Receptor Agonist | Additive Improvement | Reduced Incidence (vs. L-DOPA) |
| Selegiline | MAO-B Inhibitor | Potentiates L-DOPA effect | Mixed/Modest Reduction |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
-
Animal Model: Adult male Sprague-Dawley rats.
-
Lesioning Procedure: Unilateral injection of 6-OHDA hydrochloride into the medial forebrain bundle. This procedure leads to a progressive degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Verification of Lesion: Rotational behavior in response to apomorphine administration is used to confirm the extent of the dopaminergic lesion.
Forelimb Akinesia (Stepping Test)
-
Procedure: The rat is held with its hindlimbs elevated, and one forelimb is held by the experimenter. The rat is then moved slowly along a surface, and the number of adjusting steps made by the free forelimb over a set distance is counted.
-
Endpoint: The number of steps taken by the forelimb contralateral to the lesion is the primary measure of akinesia. A lower number of steps indicates more severe akinesia.
Assessment of L-DOPA-Induced Dyskinesia (LID)
-
Induction: Rats with 6-OHDA lesions are treated chronically with L-DOPA to induce abnormal involuntary movements (AIMs).
-
Scoring: AIMs are categorized into axial, limb, and orolingual subtypes and are scored based on their severity and duration using a standardized rating scale, such as the Abnormal Involuntary Movement Scale (AIMS).
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound and L-DOPA synergy.
Caption: Preclinical experimental workflow.
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptors: Targets for neuroprotective therapies in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 4 in the basal ganglia of parkinsonian monkeys: Ultrastructural localization and electrophysiological effects of activation in the striatopallidal complex - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Lu AF21934 and Foliglurax in the Modulation of mGluR4
A deep dive into the preclinical and clinical data of two positive allosteric modulators targeting the metabotropic glutamate receptor 4 reveals distinct pharmacological profiles and divergent clinical trajectories.
For researchers and drug development professionals focused on novel therapeutic avenues for neurological disorders, the metabotropic glutamate receptor 4 (mGluR4) has emerged as a promising target. As a presynaptic receptor, its activation can dampen excessive glutamate release, a pathological hallmark in various conditions. This guide provides a head-to-head comparison of two notable mGluR4 positive allosteric modulators (PAMs): Lu AF21934 and foliglurax. While both compounds share a common mechanism of action, their journey through preclinical and clinical development has been markedly different, offering valuable insights for future drug discovery efforts.
At a Glance: Key Compound Characteristics
| Feature | This compound | Foliglurax (PXT002331) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR4 | Positive Allosteric Modulator (PAM) of mGluR4 |
| Reported EC50 | ~500 nM[1] | ~79 nM |
| Therapeutic Area (Preclinical/Clinical) | Parkinson's Disease, Psychosis, Anxiety | Parkinson's Disease |
| Development Status | Preclinical | Development Terminated (Failed Phase II)[2] |
In Vitro Pharmacology: A Quantitative Comparison
The fundamental difference in the in vitro potency of this compound and foliglurax is a key distinguishing factor. The half-maximal effective concentration (EC50) required to potentiate the effect of glutamate at the mGluR4 receptor is significantly lower for foliglurax, indicating higher potency in cell-based assays.
| Parameter | This compound | Foliglurax (PXT002331) |
| EC50 at mGluR4 | 500 nM[1] | 79 nM |
| Selectivity | Selective over mGluR6 and a panel of 70 other CNS targets.[3] | Information not readily available |
Preclinical Efficacy: Divergent Paths in Animal Models
Both this compound and foliglurax have been evaluated in various preclinical models, primarily focusing on Parkinson's disease. However, this compound has also been investigated for its potential antipsychotic and anxiolytic properties.
This compound in Preclinical Models
This compound has demonstrated efficacy in rodent models relevant to both movement disorders and psychiatric conditions.
-
Harmaline-Induced Hyperactivity: In a rat model that mimics essential tremor and hyperactivity, this compound, at doses of 0.5 and 2.5 mg/kg (subcutaneous), was shown to reverse harmaline-induced hyperactivity, though it did not affect the tremor itself.[4]
-
Antipsychotic-like Activity: The compound has also been shown to have effects in models of psychosis.
Foliglurax in Preclinical Models
Foliglurax showed early promise in preclinical models of Parkinson's disease, which was the basis for its advancement into clinical trials.
-
Primate Models of Parkinson's Disease: Preclinical studies in primate models of Parkinson's disease demonstrated that foliglurax could reduce motor impairments.
Clinical Development: The Story of Foliglurax's AMBLED Trial
The clinical development of foliglurax for Parkinson's disease culminated in the Phase II AMBLED trial, which ultimately led to the termination of its development program.
AMBLED Trial Design and Outcomes
The AMBLED trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of foliglurax as an adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor complications.
| Parameter | Details |
| Trial Name | AMBLED |
| Phase | IIa |
| Number of Patients | 157 |
| Treatment Arms | Foliglurax (10 mg and 30 mg, twice daily) or Placebo |
| Treatment Duration | 28 days |
| Primary Endpoint | Change from baseline in "OFF" time (periods of poor motor function) |
| Secondary Endpoint | Change in dyskinesia severity |
| Outcome | The trial did not meet its primary or secondary endpoints. No significant difference was observed between the foliglurax and placebo groups in reducing "OFF" time or dyskinesia. |
Despite the disappointing efficacy results, foliglurax was reported to have an acceptable safety and tolerability profile.
Mechanism of Action and Signaling Pathways
Both this compound and foliglurax exert their effects by binding to an allosteric site on the mGluR4 receptor. This binding potentiates the receptor's response to its endogenous ligand, glutamate. The activation of mGluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream effectors, leading to a reduction in neurotransmitter release from presynaptic terminals.
Experimental Protocols: A Methodological Overview
To provide a comprehensive understanding of the data presented, this section outlines the general methodologies employed in the key preclinical and clinical studies cited.
Harmaline-Induced Hyperactivity Model (for this compound)
This preclinical model is used to assess the potential of compounds to treat essential tremor and associated motor symptoms.
AMBLED Clinical Trial Protocol (for Foliglurax)
The following provides a simplified overview of the clinical trial design for the AMBLED study.
Discussion and Future Perspectives
The contrasting fates of this compound and foliglurax underscore the complexities of translating preclinical findings into clinical success. While foliglurax exhibited higher in vitro potency, it failed to demonstrate efficacy in a well-controlled Phase II trial for Parkinson's disease. This could be attributed to a multitude of factors, including suboptimal target engagement in patients, inappropriate patient selection, or a more complex in vivo pharmacology than initially understood.
The preclinical data for this compound suggests a broader potential therapeutic utility, spanning not only Parkinson's disease but also psychiatric disorders. The observation that its effects may be dependent on the 5-HT1A receptor system introduces an additional layer of complexity to its mechanism of action and warrants further investigation.
For drug development professionals, the story of these two mGluR4 PAMs serves as a critical case study. It highlights the importance of robust preclinical characterization, including a thorough understanding of a compound's selectivity, pharmacokinetic and pharmacodynamic properties, and the translatability of animal models. While the clinical journey of foliglurax has concluded, the exploration of mGluR4 as a therapeutic target is far from over. The insights gained from both this compound and foliglurax will undoubtedly shape the development of the next generation of mGluR4 modulators.
References
A Comparative Analysis of the Anxiolytic Properties of Lu AF21934 and Diazepam
In the landscape of anxiolytic drug development, the exploration of novel mechanisms of action beyond the classical benzodiazepine pathway is a critical area of research. This guide provides a comparative overview of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), and diazepam, a well-established benzodiazepine. The following sections detail their mechanisms of action, present available preclinical data from murine models, and outline the experimental protocols used to evaluate their anxiolytic effects.
Mechanism of Action
Diazepam is a benzodiazepine that exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor.[1][2] By binding to the benzodiazepine site on the receptor, it enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] This increased GABAergic activity leads to a hyperpolarization of neurons, resulting in a calming effect on the central nervous system.[2] Diazepam's action is widespread, affecting various brain regions, including the limbic system, thalamus, and hypothalamus, to produce its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
This compound is an investigational compound that functions as a selective and brain-penetrant positive allosteric modulator of the mGlu4 receptor. As a PAM, this compound does not activate the mGlu4 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. The anxiolytic-like effects of this compound are thought to be mediated through the GABAergic system, as its effects in the stress-induced hyperthermia test were inhibited by the benzodiazepine receptor antagonist flumazenil. This suggests a potential downstream interaction between the glutamatergic and GABAergic systems in mediating its anxiolytic activity.
Comparative Efficacy from Preclinical Studies
| Compound | Test | Species | Dosing | Key Findings | Reference |
| This compound | Stress-Induced Hyperthermia (SIH) | Mouse | 0.5-5 mg/kg, s.c. | Dose-dependent reduction in stress-induced hyperthermia. | |
| Four-Plate Test | Mouse | 0.5-5 mg/kg, s.c. | Dose-dependent increase in punished crossings. | ||
| Marble-Burying Test | Mouse | 0.5-5 mg/kg, s.c. | Dose-dependent reduction in the number of marbles buried. | ||
| Diazepam | Elevated Plus Maze | Rat | 1-3 mg/kg | Dose-dependent increase in open arm time. | |
| Defensive Prod-Burying | Rat | 1-3 mg/kg | Dose-dependent reduction in burying behavior. | ||
| Elevated Plus Maze | Mouse | 0.5-2 mg/kg, i.p. | No significant anxiolytic effect; sedation at higher doses. |
It is important to note that some studies have reported conflicting results regarding diazepam's efficacy in certain mouse strains, with some research suggesting sedative effects may confound the interpretation of anxiolytic activity in the elevated plus maze test.
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Stress-Induced Hyperthermia (SIH) Test: This model assesses the autonomic response to stress by measuring changes in body temperature.
-
Animal Handling: Mice are singly housed and handled for several days prior to the experiment to minimize non-specific stress responses.
-
Baseline Temperature (T1): The initial rectal temperature of each mouse is recorded using a digital thermometer.
-
Drug Administration: this compound or vehicle is administered subcutaneously (s.c.).
-
Stressor: After a set pre-treatment time, the mice are subjected to a mild stressor, which involves a second temperature measurement (T2). The stress of this measurement itself induces hyperthermia.
-
Data Analysis: The anxiolytic effect is determined by the difference between T2 and T1 (ΔT). A smaller ΔT in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Four-Plate Test: This test is based on the principle of conflict, where the exploratory behavior of the mouse is suppressed by a mild electric foot shock.
-
Apparatus: A box with a floor made of four metal plates.
-
Acclimatization: Mice are placed in the apparatus for a period of habituation.
-
Test Phase: During the test period, every time the mouse crosses from one plate to another, it receives a brief, mild electric shock.
-
Drug Administration: this compound or vehicle is administered prior to the test phase.
-
Data Analysis: The number of punished crossings is recorded. An increase in the number of crossings in the drug-treated group suggests an anxiolytic effect, as the animal is less deterred by the punishment.
Marble-Burying Test: This test assesses anxiety-like and obsessive-compulsive-like behaviors in rodents.
-
Apparatus: A standard mouse cage filled with a deep layer of bedding, with 20-25 marbles evenly spaced on the surface.
-
Test Procedure: Mice are placed individually in the cage and allowed to explore for 30 minutes.
-
Drug Administration: this compound or vehicle is administered prior to placing the mouse in the cage.
-
Data Analysis: The number of marbles buried (at least two-thirds covered by bedding) is counted at the end of the session. A reduction in the number of buried marbles is indicative of an anxiolytic-like effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of this compound and diazepam, and a typical experimental workflow for evaluating anxiolytic drugs.
Caption: Comparative Signaling Pathways of this compound and Diazepam.
Caption: General Experimental Workflow for Anxiolytic Drug Testing.
Conclusion
This compound demonstrates a promising anxiolytic-like profile in preclinical models, operating through a distinct mechanism of action compared to traditional benzodiazepines like diazepam. Its modulation of the mGlu4 receptor represents a novel therapeutic strategy for anxiety disorders. While direct comparative efficacy data against diazepam is lacking, the available evidence suggests that this compound is effective in multiple rodent models of anxiety. Further research, including clinical trials, will be necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans and to draw more definitive comparisons with established anxiolytics such as diazepam.
References
A Comparative Analysis of Lu AF21934 and mGluR4 Orthosteric Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the positive allosteric modulator (PAM) Lu AF21934 and various orthosteric agonists targeting the metabotropic glutamate receptor 4 (mGluR4). This document aims to be an objective resource, presenting key performance data, experimental methodologies, and visual representations of signaling pathways to aid in research and drug development efforts.
Introduction to mGluR4 and its Ligands
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and neuronal excitability. Primarily coupled to Gαi/o proteins, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, evidence also suggests a non-canonical signaling pathway involving phospholipase C (PLC) and protein kinase C (PKC). The therapeutic potential of modulating mGluR4 activity is being explored for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety.
Ligands targeting mGluR4 can be broadly categorized into two types:
-
Orthosteric agonists: These molecules bind to the same site as the endogenous ligand, glutamate, directly activating the receptor.
-
Positive Allosteric Modulators (PAMs): These compounds bind to a distinct (allosteric) site on the receptor, potentiating the effect of the endogenous agonist. This compound is a notable example of an mGluR4 PAM.
This guide will delve into a comparative analysis of these two classes of mGluR4 modulators, with a specific focus on this compound.
Quantitative Data Comparison
The following tables summarize the in vitro pharmacological data for this compound and a selection of mGluR4 orthosteric agonists. These values are essential for comparing the potency and affinity of these compounds.
Table 1: In Vitro Potency and Efficacy of this compound (mGluR4 PAM)
| Compound | Assay Type | Species | EC50 (nM) | Fold Shift | Reference |
| This compound | Calcium Mobilization | Human | 500-550 | Not Reported | [1][2] |
EC50 (Half-maximal effective concentration) for PAMs represents the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response. Fold shift indicates the extent to which the PAM shifts the glutamate concentration-response curve to the left.
Table 2: In Vitro Potency and Affinity of mGluR4 Orthosteric Agonists
| Compound | Assay Type | Species | EC50 (µM) | Ki (nM) | Reference |
| L-Glutamate | Calcium Mobilization | Human | 196 | - | [3] |
| L-AP4 | Calcium Mobilization | Human | 0.1 - 16.0 | - | [3][4] |
| LSP1-2111 | Not Specified | Not Specified | 2.2 | - | |
| VU0155041 | Calcium Mobilization | Human | 0.798 | - | |
| Cinnabarinic acid | Not Specified | Not Specified | - | - |
EC50 for orthosteric agonists is the concentration that elicits a half-maximal response. Ki (inhibition constant) is a measure of binding affinity.
Selectivity Profile
The selectivity of a compound for its target receptor over other related receptors is a critical parameter in drug development, as it can predict the potential for off-target side effects.
This compound has been characterized as a selective mGluR4 PAM, showing no significant activity at over 70 other GPCRs.
Orthosteric agonists often exhibit varying degrees of selectivity across the group III mGlu receptors (mGluR4, mGluR6, mGluR7, and mGluR8). For instance, L-AP4 demonstrates high potency at mGluR4, mGluR6, and mGluR8, but significantly lower potency at mGluR7.
Signaling Pathways of mGluR4
Activation of mGluR4 can trigger distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating the functional consequences of receptor modulation.
Caption: mGluR4 Signaling Pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of common assays used to characterize mGluR4 modulators.
Calcium Mobilization Assay
This assay is a widely used method to functionally assess the activity of GPCRs that couple to the Gαq pathway, or Gαi/o-coupled receptors co-expressed with a chimeric G-protein (e.g., Gαqi5 or Gαq/i3).
Objective: To measure the potency and efficacy of test compounds by detecting changes in intracellular calcium concentration.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human or rat mGluR4 are cultured in appropriate media. For Gαi/o-coupled mGluR4, cells are often co-transfected with a chimeric G-protein that links the receptor to the PLC pathway.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for a specified time at room temperature or 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. A baseline fluorescence reading is taken before the addition of the test compound (orthosteric agonist or PAM) at various concentrations. For PAMs, they are typically added in the presence of a sub-maximal concentration (e.g., EC20) of glutamate.
-
Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
Data Analysis: The fluorescence data is normalized and concentration-response curves are generated to determine EC50 or IC50 values.
Caption: General Workflow for a Calcium Mobilization Assay.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist-bound GPCR. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Objective: To determine the ability of a compound to stimulate G-protein activation.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing mGluR4.
-
Assay Buffer: A buffer containing GDP, MgCl2, and NaCl is prepared.
-
Incubation: Membranes are incubated with the test compound, [35S]GTPγS, and GDP in the assay buffer.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding. Concentration-response curves are then generated to determine the EC50 and Emax values.
Comparative Discussion
The primary distinction between this compound and mGluR4 orthosteric agonists lies in their mechanism of action.
-
Orthosteric agonists directly activate mGluR4, mimicking the effect of glutamate. Their efficacy is dependent on their intrinsic ability to stabilize the active conformation of the receptor.
-
This compound , as a PAM, does not activate the receptor on its own. Instead, it enhances the affinity and/or efficacy of glutamate. This modulatory role offers a potentially more nuanced approach to therapeutic intervention, as it preserves the temporal and spatial dynamics of endogenous glutamatergic signaling.
The choice between an orthosteric agonist and a PAM for a specific research or therapeutic application will depend on the desired pharmacological profile. Orthosteric agonists can provide a strong, direct activation of the receptor, which may be beneficial in conditions where there is a significant deficit in glutamatergic tone. In contrast, PAMs like this compound offer a more subtle modulation of receptor activity, which could be advantageous for fine-tuning synaptic transmission and may have a lower propensity for receptor desensitization and off-target effects.
Conclusion
This guide has provided a comparative overview of the mGluR4 PAM this compound and mGluR4 orthosteric agonists. The presented data, experimental protocols, and signaling pathway diagrams offer a foundational resource for researchers in the field. The distinct pharmacological profiles of these two classes of compounds highlight the diverse strategies available for modulating mGluR4 activity, paving the way for the development of novel therapeutics for a variety of CNS disorders. Further research is warranted to fully elucidate the in vivo consequences of these different modulatory approaches.
References
Assessing the Therapeutic Window: A Comparative Analysis of Lu AF21934 and Clozapine
For Researchers, Scientists, and Drug Development Professionals
The development of novel antipsychotic agents with improved efficacy and safety profiles remains a critical goal in the treatment of schizophrenia and other psychotic disorders. This guide provides a comparative analysis of the therapeutic window of Lu AF21934, a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), and clozapine, an atypical antipsychotic widely regarded as the gold standard for treatment-resistant schizophrenia. While clozapine's efficacy is well-established, its use is often limited by a narrow therapeutic window and the risk of serious adverse effects.[1][2] this compound represents a novel mechanistic approach with the potential for a wider therapeutic margin.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and clozapine, drawing from available preclinical and clinical findings.
| Parameter | This compound | Clozapine | Reference |
| Mechanism of Action | Positive Allosteric Modulator of mGlu4 receptor | Multi-receptor antagonist (Dopamine D2, Serotonin 5-HT2A, etc.) | [3][4][5], |
| Therapeutic Target | Metabotropic glutamate receptor 4 | Dopamine, Serotonin, Adrenergic, Cholinergic, Histaminergic receptors | , |
| Effective Concentration (Preclinical) | EC50 of 500 nM for mGlu4 receptor modulation | - | |
| Effective Dose (Preclinical) | 0.5-5 mg/kg (s.c.) in rodent models of psychosis | - | |
| Therapeutic Plasma Concentration (Clinical) | Not yet established in humans | 350-600 ng/mL | |
| Toxic Plasma Concentration (Clinical) | Not yet established in humans | >1000 ng/mL associated with increased risk of seizures |
| Adverse Effect Profile | This compound (Predicted Preclinical) | Clozapine (Clinical) | Reference |
| Extrapyramidal Symptoms (EPS) | Low risk due to non-dopaminergic mechanism | Lower risk compared to typical antipsychotics | , |
| Agranulocytosis | Unlikely based on mechanism | ~0.7% prevalence, requires regular blood monitoring | , |
| Seizures | To be determined in clinical trials | Increased risk, particularly at higher doses/plasma levels (>600 ng/mL) | , |
| Metabolic Syndrome | To be determined in clinical trials | Significant risk (weight gain, diabetes, hyperlipidemia) | |
| Cardiotoxicity (Myocarditis/Cardiomyopathy) | To be determined in clinical trials | Risk, especially during treatment initiation | , |
| Sedation | To be determined in clinical trials | Common, due to H1 receptor antagonism | |
| Hypersalivation | Unlikely based on mechanism | Common, due to muscarinic receptor activity |
Experimental Protocols
Assessment of Antipsychotic-like Activity of this compound (Preclinical)
A key experimental model used to assess the potential antipsychotic efficacy of this compound is the MK-801-induced hyperactivity test in rodents.
-
Objective: To evaluate the ability of a test compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, which mimics certain psychotic symptoms of schizophrenia.
-
Animals: Male mice or rats are typically used.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arenas).
-
A baseline level of locomotor activity is recorded for a set period.
-
Animals are pre-treated with either vehicle or this compound at various doses (e.g., 0.1-5 mg/kg, subcutaneous).
-
After a specified pre-treatment time, animals are administered MK-801 (e.g., 0.15-0.3 mg/kg, intraperitoneal) to induce hyperactivity.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for an extended period (e.g., 60-120 minutes).
-
-
Data Analysis: The total distance traveled or other activity metrics are compared between the vehicle-treated group, the MK-801 only group, and the groups treated with this compound and MK-801. A statistically significant reduction in hyperactivity in the this compound-treated groups compared to the MK-801 only group indicates antipsychotic-like potential.
Therapeutic Drug Monitoring (TDM) of Clozapine (Clinical)
The therapeutic window of clozapine is managed in clinical practice through Therapeutic Drug Monitoring (TDM).
-
Objective: To individualize clozapine dosage to maintain plasma concentrations within the therapeutic range, thereby maximizing efficacy and minimizing dose-related adverse effects.
-
Procedure:
-
Blood Sampling: A trough blood sample is collected, typically 10-12 hours after the last dose, to ensure measurement of the lowest concentration in a dosing interval. This is usually done after the patient has been on a stable dose for at least 3-5 days to reach a steady state.
-
Bioanalysis: Plasma clozapine (and often its major metabolite, norclozapine) concentrations are quantified using validated analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Dose Adjustment: The patient's clinical response and side effect profile are evaluated in conjunction with the measured plasma concentration. The dose is then adjusted to achieve a plasma level within the therapeutic range of 350-600 ng/mL.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of Clozapine's multi-receptor antagonism.
Caption: Proposed signaling pathway for this compound as a positive allosteric modulator.
Experimental Workflow
Caption: Clinical workflow for Therapeutic Drug Monitoring (TDM) of Clozapine.
Concluding Remarks
Clozapine's therapeutic window is defined by plasma concentrations that balance efficacy and toxicity, necessitating careful monitoring. This compound, with its distinct mechanism as a positive allosteric modulator of the mGlu4 receptor, offers a promising alternative. Preclinical studies suggest its antipsychotic-like effects are mediated, at least in part, through downstream interactions with the 5-HT1A receptor system. This targeted mechanism may translate to a wider therapeutic window with a more favorable safety profile, particularly concerning the severe adverse effects associated with clozapine's broad receptor antagonism. However, the clinical therapeutic window, efficacy, and full safety profile of this compound will need to be established through rigorous clinical trials. The data presented here provides a foundational comparison for researchers and drug development professionals as they explore the next generation of antipsychotic therapies.
References
Cross-Study Validation of Lu AF21934's Antipsychotic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antipsychotic candidate Lu AF21934 with established antipsychotic drugs, focusing on preclinical evidence. This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), a novel mechanism of action with the potential to address the positive, negative, and cognitive symptoms of schizophrenia.[1] This document summarizes quantitative data from key behavioral and neurochemical studies, details the experimental protocols, and visualizes the relevant signaling pathways to offer an objective assessment of this compound's antipsychotic potential.
Comparative Efficacy in Preclinical Models of Schizophrenia
The antipsychotic potential of this compound has been evaluated in several rodent models that mimic the symptoms of schizophrenia. These studies often include comparisons with the typical antipsychotic haloperidol and the atypical antipsychotic clozapine. The following tables summarize the quantitative data from these comparative studies.
Table 1: Effect on MK-801-Induced Hyperactivity
This model is widely used to assess the efficacy of antipsychotic drugs against the positive symptoms of schizophrenia. MK-801, a non-competitive NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is reversed by clinically effective antipsychotics.
| Compound | Dosing Range Tested (mg/kg) | Effective Dose (mg/kg) | Route of Administration | Animal Model | Reference |
| This compound | 0.5 - 5 | 1 - 2.5 | s.c. | Rat | [2] |
| Haloperidol | 0.025 - 0.1 | 0.025 | i.p. | Rat | [3] |
| Clozapine | 1 - 10 | 1.0 | i.p. | Rat | [3] |
Table 2: Effect on DOI-Induced Head Twitch Response
The head twitch response (HTR) in rodents is a behavioral proxy for the hallucinogenic effects of serotonin 5-HT2A receptor agonists like 2,5-dimethoxy-4-iodoamphetamine (DOI). This model is used to evaluate the potential of compounds to mitigate positive symptoms.
| Compound | Dosing Range Tested (mg/kg) | Effective Dose (mg/kg) | Route of Administration | Animal Model | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| Haloperidol | 0.2 | 0.2 | s.c. | Rat | [4] |
| Clozapine | 10 | 10 | s.c. | Rat |
No direct comparative data for this compound in the DOI-induced head twitch response model was found in the provided search results. This represents a data gap in the cross-study validation.
Table 3: Effect on Social Interaction Deficits
Social withdrawal is a core negative symptom of schizophrenia. The social interaction test in rodents measures the innate tendency of animals to interact with one another. Deficits in social interaction can be induced by various pharmacological agents or genetic modifications and are used to screen for drugs with efficacy against negative symptoms.
| Compound | Dosing Range Tested (mg/kg) | Effect on Social Interaction | Route of Administration | Animal Model | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| Haloperidol | 0.075 (subchronic) | No effect on social interaction time | i.p. | Rat (postnatal ventral hippocampus lesion) | |
| Clozapine | 5.0 (subchronic) | Increased social interaction time | i.p. | Rat (postnatal ventral hippocampus lesion) | |
| Clozapine | 10 | Attenuated PCP-induced social behavior deficit | i.p. | Mouse | |
| Haloperidol | Not specified | No effect on PCP-induced social behavior deficit | i.p. | Mouse |
Specific data on this compound in preclinical models of social interaction deficits was not available in the provided search results.
Experimental Protocols
MK-801-Induced Hyperactivity
-
Animals: Male Wistar rats or male BALB/c mice are commonly used.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals are pre-treated with the test compound (e.g., this compound, haloperidol, clozapine) or vehicle at specified times before the MK-801 challenge.
-
Animals are placed in the open-field arenas for a habituation period (e.g., 30-60 minutes).
-
MK-801 (typically 0.15-0.32 mg/kg, i.p.) or saline is administered.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 60-120 minutes) immediately following MK-801 administration.
-
-
Data Analysis: The total locomotor activity during the testing period is analyzed. A significant reduction in hyperactivity in the drug-treated group compared to the vehicle-treated group indicates antipsychotic-like efficacy.
DOI-Induced Head Twitch Response
-
Animals: Male C57BL/6J mice are frequently used.
-
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound or vehicle is administered prior to the DOI challenge.
-
DOI (typically 1-3 mg/kg, i.p. for maximal response) or saline is administered.
-
The number of head twitches is observed and counted by a trained observer, often blind to the treatment conditions, for a specific duration (e.g., 30-60 minutes) starting immediately after DOI injection.
-
-
Data Analysis: The total number of head twitches is compared between treatment groups. A significant decrease in the number of head twitches in the drug-treated group indicates potential efficacy against positive symptoms.
Social Interaction Test
-
Animals: Male Sprague-Dawley or Wistar rats are often used.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
Rats are habituated to the testing arena.
-
To induce social deficits, models such as neonatal ventral hippocampus lesions or chronic phencyclidine (PCP) administration can be used.
-
On the test day, two unfamiliar rats from different home cages but the same treatment group are placed in the arena together.
-
Their social behavior (e.g., sniffing, grooming, following) is recorded for a set period (e.g., 10-15 minutes).
-
-
Data Analysis: The total time spent in active social interaction is measured. An increase in social interaction time in the drug-treated group compared to the vehicle-treated group suggests efficacy against negative symptoms.
Novel Object Recognition (NOR) Test
-
Animals: Mice or rats.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to explore the empty arena.
-
Familiarization/Training Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory. This test is used to assess cognitive function.
Signaling Pathways and Mechanism of Action
This compound: mGlu4 Receptor Positive Allosteric Modulation
This compound acts as a positive allosteric modulator (PAM) at the mGlu4 receptor. It does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGlu4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulatory effect on the glutamatergic system is believed to contribute to its antipsychotic effects.
Haloperidol and Clozapine: Dopamine D2 Receptor Antagonism
Traditional and atypical antipsychotics, such as haloperidol and clozapine, primarily exert their effects through antagonism of the dopamine D2 receptor. The D2 receptor is also a Gi/o-coupled receptor, and its blockade by these drugs prevents the inhibitory effect of dopamine on adenylyl cyclase, leading to a relative increase in cAMP levels. Additionally, D2 receptor signaling involves a β-arrestin pathway, which is implicated in receptor desensitization and internalization, as well as G-protein independent signaling. The differing affinities of antipsychotics for the D2 receptor and other receptors (e.g., serotonin receptors for clozapine) contribute to their distinct clinical profiles.
Experimental Workflow for Preclinical Antipsychotic Screening
The general workflow for evaluating a novel antipsychotic candidate like this compound involves a series of established behavioral assays in rodents. This multi-step process aims to characterize the compound's efficacy across the different symptom domains of schizophrenia.
Conclusion
This compound demonstrates a promising preclinical profile as a potential antipsychotic with a novel mechanism of action. The available data suggests efficacy in models of positive symptoms of schizophrenia, comparable to established antipsychotics. However, further research is needed to fully characterize its effects on negative and cognitive symptoms and to provide direct, head-to-head comparisons with a broader range of atypical antipsychotics in various preclinical models. The unique mechanism of modulating the glutamatergic system via mGlu4 receptors offers a potential new avenue for the treatment of schizophrenia, and continued investigation is warranted to determine its full therapeutic potential.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloperidol and clozapine affect social behaviour in rats postnatally lesioned in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lu AF21934: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for Lu AF21934, a selective mGlu4 receptor positive allosteric modulator. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as hazardous waste.
This compound is a chlorinated, nitrogen-containing organic compound intended for research use only.[1] Due to its chemical nature, improper disposal can pose risks to personnel and the environment. Adherence to established laboratory safety protocols and local regulations is crucial.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is critical for assessing potential hazards and determining appropriate handling and disposal methods.
| Property | Value |
| Chemical Name | (1S,2R)-N1-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide[1] |
| Molecular Formula | C14H16Cl2N2O2[1] |
| Molecular Weight | 315.19 g/mol [1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general guidelines for the disposal of hazardous chemical waste and should be performed in consultation with your institution's Environmental Health and Safety (EHS) department.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof hazardous waste container. The container must be compatible with chlorinated organic compounds.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.
3. Labeling of Hazardous Waste: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
4. Storage of Hazardous Waste: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
5. Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Key Experimental Protocols Referenced (Hypothetical)
While no specific experimental protocols for the disposal of this compound are publicly available, the principles of chemical waste management suggest that a high-temperature incineration process would be a suitable final disposal method for chlorinated organic compounds. This process breaks down the compound into less harmful components. The operational plan for a hazardous waste disposal facility would typically involve:
-
Verification and Profiling: Upon receipt, the waste is identified and its chemical composition is verified.
-
Incineration: The chlorinated organic waste is fed into a high-temperature incinerator.
-
Off-Gas Treatment: The gaseous byproducts are treated to neutralize acidic gases (such as HCl) before being released into the atmosphere.
-
Ash Disposal: Any resulting ash is tested and disposed of in a designated hazardous waste landfill.
Signaling Pathway (Illustrative)
As this compound is a modulator of the mGlu4 receptor, its biological mechanism is relevant to understanding its intended use, though not its disposal. The following diagram illustrates a simplified signaling pathway involving mGlu4.
Caption: Simplified mGlu4 signaling pathway.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks and promoting a culture of safety. Always prioritize consulting your institution's specific waste disposal protocols.
References
Essential Safety and Operational Guide for Handling Lu AF21934
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational protocols, and disposal of Lu AF21934, a positive allosteric modulator of the mGlu4 receptor.
This document provides critical safety and logistical information for the laboratory use of this compound. It is intended to supplement, not replace, your institution's standard safety protocols and the official Safety Data Sheet (SDS) provided by the manufacturer. Adherence to these guidelines is essential for ensuring personnel safety and experimental integrity.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on best practices for handling research-grade chemical compounds. It is imperative to obtain and review the SDS from your supplier before commencing any work.
Personal Protective Equipment (PPE):
A comprehensive assessment of potential hazards should be conducted before handling this compound. At a minimum, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or gown should be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended. All work with powdered forms of the compound should be performed in a certified chemical fume hood.
General Handling and Storage:
-
For research use only. Not for human or veterinary use.
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.
Operational Plans: Quantitative Data
The following table summarizes key quantitative pharmacological data for this compound.
| Parameter | Value | Species/Assay |
| EC50 | ~500 nM | Human mGluR4 (in vitro) |
| Selectivity | Selective for mGluR4 over mGluR6 and a panel of other CNS targets | In vitro assays |
| In Vivo Efficacy (Anxiolytic-like effects) | Effective doses range from 0.5 to 12 mg/kg | Mouse models (marble burying, stress-induced hyperthermia) |
| In Vivo Efficacy (Antipsychotic-like effects) | Effective at reversing MK-801-induced hyperactivity | Rodent models |
Mechanism of Action: mGluR4 Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. The mGluR4 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.
Experimental Protocols
Below are detailed methodologies for key in vivo experiments cited for this compound.
Marble-Burying Test (Mouse Model of Anxiolytic-like Activity)
Objective: To assess the anxiolytic-like effects of this compound by measuring the reduction in marble-burying behavior in mice.
Materials:
-
Standard mouse cages
-
Clean bedding material (approximately 5 cm deep)
-
Glass marbles (20-25 per cage)
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., subcutaneous injection) at a predetermined time before the test (e.g., 60 minutes).
-
Test Arena Preparation: Prepare the test cages by placing a 5 cm layer of clean bedding and evenly spacing 20-25 marbles on the surface.
-
Test Initiation: Gently place a single mouse in the prepared cage.
-
Observation Period: Allow the mouse to explore the cage and interact with the marbles for a 30-minute period.
-
Scoring: After the 30-minute session, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of marbles buried by the this compound-treated group to the vehicle-treated group. A significant reduction in marble burying is indicative of an anxiolytic-like effect.
Stress-Induced Hyperthermia (SIH) Test (Mouse Model of Anxiolytic-like Activity)
Objective: To evaluate the anxiolytic-like properties of this compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.
Materials:
-
Rectal thermometer suitable for mice
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
-
Animal housing cages
Procedure:
-
Baseline Temperature (T1): Gently remove the mouse from its home cage and measure its baseline rectal temperature.
-
Drug Administration: Immediately after the T1 measurement, administer this compound or vehicle control.
-
Stressor and Second Temperature Measurement (T2): After a set period (e.g., 60 minutes) following drug administration, which also serves as a mild stressor, measure the rectal temperature again.
-
Calculate SIH: The stress-induced hyperthermia is calculated as the difference between the second and first temperature readings (ΔT = T2 - T1).
-
Data Analysis: Compare the ΔT of the this compound-treated group to the vehicle-treated group. A significant reduction in the ΔT indicates an anxiolytic-like effect.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and any unused solid compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
Disclaimer: This information is intended for guidance in a laboratory research setting and is not a substitute for a formal risk assessment and the manufacturer's Safety Data Sheet. Always prioritize safety and adhere to your institution's established protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Application Notes and Protocols for Social Interaction Testing with Lu AF21934